Product packaging for 1-((4-Bromophenyl)sulfonyl)piperazine(Cat. No.:CAS No. 179334-20-4)

1-((4-Bromophenyl)sulfonyl)piperazine

Cat. No.: B060929
CAS No.: 179334-20-4
M. Wt: 305.19 g/mol
InChI Key: JIABXBYOURNKRZ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperazine (CAS 179334-20-4) is a high-value chemical scaffold extensively employed in medicinal chemistry and drug discovery research. This compound belongs to the privileged class of sulfonylpiperazine derivatives, recognized for their broad spectrum of pharmacological activities and utility in rational drug design. Key Research Applications & Value: Versatile Synthetic Intermediate: The structure features a piperazine ring, a ubiquitous motif in over 100 FDA-approved drugs, and a sulfonamide group that acts as a bioisostere for carboxylic acids, optimizing pharmacokinetic properties. The bromophenyl group serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create a diverse library of biaryl sulfonylpiperazines for structure-activity relationship (SAR) studies. Anticancer Agent Development: Sulfonylpiperazine derivatives are a significant focus in oncology research. They are investigated as potential small-molecule therapeutics targeting various cancer pathways. Research indicates such compounds can exhibit cytotoxic effects and induce apoptosis in cancer cell lines, making them promising candidates for developing novel anticancer agents. Multifunctional Bioactive Compound Exploration: Beyond oncology, this scaffold is a key intermediate in developing compounds with potential antibacterial, antifungal, anti-inflammatory, and antipsychotic activities. Its versatility allows researchers to explore hybridization strategies for multifunctional drug candidates. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2S B060929 1-((4-Bromophenyl)sulfonyl)piperazine CAS No. 179334-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABXBYOURNKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351899
Record name 1-(4-Bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179334-20-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-((4-Bromophenyl)sulfonyl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information from closely related analogs to offer a broader understanding of its chemical profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation of this and similar molecules.

Chemical Structure and Identifiers

This compound is a chemical compound featuring a piperazine ring functionalized with a 4-bromophenylsulfonyl group. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundInferred
CAS Number 179334-20-4[1][2]
Molecular Formula C10H13BrN2O2S[1]
Molecular Weight 305.19 g/mol [1]
SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)BrInferred
InChI InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2[2]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound1,4-Bis[(4-bromophenyl)sulfonyl]piperazineSource
Molecular Weight 305.19 g/mol 524.3 g/mol [1][3]
Physical Form Not AvailableSolidInferred
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Solubility Not AvailableNot Available
Storage Keep in dark place, inert atmosphere, 2-8°CNot Available[1]

Synthesis and Reactivity

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway is the reaction of piperazine with 4-bromophenylsulfonyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction 4-Bromophenylsulfonyl_Chloride 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature Room Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for the target molecule and should be adapted and optimized by qualified personnel.

Materials:

  • Piperazine

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.1 equivalents) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the characteristic spectral features of related compounds are briefly described.

  • ¹H NMR: For a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets around 2.96 and 3.16 ppm in DMSO-d6.[4]

  • ¹³C NMR: In the same related compound, the aliphatic carbons of the piperazine ring are observed at approximately 48.46 and 50.14 ppm.[4]

  • IR Spectroscopy: For a similar structure, 1-(4-chlorophenyl) piperazine, characteristic C-H stretching vibrations for the piperazine ring are observed.[5] For 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic C-H stretches are seen at 2883 and 2831 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum of the parent piperazine shows a molecular ion peak corresponding to its molecular weight.[6] For this compound, a molecular ion peak corresponding to its molecular weight of 305.19 g/mol would be expected.

Biological Activity and Potential Applications

There is no specific biological activity data available for this compound in the reviewed literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, including antipsychotics and antidepressants.[7] Furthermore, derivatives of phenylsulfonylpiperazine have been investigated for their potential as anticancer agents.[8] Specifically, some phenylsulfonylpiperazine derivatives have shown cytotoxic activity against breast cancer cell lines.[8] Given these precedents, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience.

Logical Relationships in Drug Discovery

The exploration of this compound in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

G Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Logical workflow for the investigation of novel chemical entities.

Conclusion

This compound is a compound with limited characterization in publicly accessible scientific literature. This guide has consolidated the available information regarding its chemical structure and identifiers and has proposed a plausible synthetic route based on established chemical principles. While direct experimental data on its physicochemical properties and biological activity are lacking, the prevalence of the piperazine and phenylsulfonyl motifs in medicinal chemistry suggests that this compound may warrant further investigation. The information and hypothetical protocols provided herein are intended to serve as a starting point for researchers interested in the synthesis and evaluation of this and related molecules. All synthetic work should be conducted with appropriate safety precautions and analytical validation.

References

In-depth Technical Guide on the Core Mechanism of Action of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide concerning the mechanism of action of the compound 1-((4-Bromophenyl)sulfonyl)piperazine. Following a comprehensive review of the current scientific literature, it must be noted that specific studies detailing the definitive mechanism of action, biological targets, and associated signaling pathways for this exact molecule are not presently available. Research has been conducted on structurally related compounds, and this guide will summarize the findings from those studies to provide a contextual understanding of the potential activities of the bromophenyl-sulfonyl-piperazine scaffold.

The piperazine moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, known for its wide range of biological activities including antihistaminic, antipsychotic, antidepressant, and anticancer effects. The inclusion of a sulfonyl group and a bromophenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent piperazine structure.

I. Insights from Structurally Related Compounds

While direct experimental data for this compound is scarce, research on analogous compounds provides valuable insights into its potential biological activities.

A. Phenylsulfonylpiperazine Derivatives as Anticancer Agents

Recent studies have explored the cytotoxic potential of phenylsulfonylpiperazine derivatives against various cancer cell lines. For instance, a series of 20 derivatives were evaluated for their efficacy against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453). Notably, the luminal breast cancer cell line MCF7 showed the highest sensitivity to these compounds. One of the most promising derivatives, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM and a selectivity index (SI) of 35.6 in MCF7 cells. This compound also exhibited significant antimigratory and antiproliferative activities, potentially through the upregulation of E-Cadherin (CDH1) expression, a key player in the epithelial-mesenchymal transition (EMT)[1].

B. Antimicrobial and Antioxidant Activities of Related Scaffolds

Derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, which share the 4-bromophenylsulfonyl moiety, have shown promise as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilms. The antioxidant potential of these derivatives was assessed using DPPH, ABTS, and ferric reducing power assays, with some compounds exhibiting moderate activity[2].

C. Sulfonylpiperazine Analogs as Neurological Modulators

Structure-activity relationship (SAR) studies on sulfonylpiperazine analogs have identified them as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs)[3]. This suggests that the sulfonylpiperazine scaffold could be a valuable starting point for developing therapeutics targeting cholinergic signaling pathways, which are implicated in various neurological disorders.

II. Potential Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, several signaling pathways could be hypothetically modulated by this compound. The following diagrams illustrate these potential pathways and a general workflow for screening such compounds.

Potential Signaling Pathway in Cancer

G This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds to/Modulates Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Cell Surface Receptor->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression EMT Regulation EMT Regulation Gene Expression->EMT Regulation E-Cadherin (Upregulation) E-Cadherin (Upregulation) EMT Regulation->E-Cadherin (Upregulation) Inhibits EMT Cell Proliferation & Migration Cell Proliferation & Migration E-Cadherin (Upregulation)->Cell Proliferation & Migration Inhibits

Caption: Hypothetical signaling pathway for anticancer activity.

General Experimental Workflow for Compound Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo & Preclinical Compound Synthesis Compound Synthesis Cytotoxicity Assays (e.g., MTT, IC50) Cytotoxicity Assays (e.g., MTT, IC50) Compound Synthesis->Cytotoxicity Assays (e.g., MTT, IC50) Target Identification (e.g., Kinase Panel) Target Identification (e.g., Kinase Panel) Cytotoxicity Assays (e.g., MTT, IC50)->Target Identification (e.g., Kinase Panel) Active Compounds Mechanism of Action Studies Mechanism of Action Studies Target Identification (e.g., Kinase Panel)->Mechanism of Action Studies Animal Model Studies Animal Model Studies Mechanism of Action Studies->Animal Model Studies Promising Leads Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Studies->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies

Caption: A generalized workflow for drug discovery and development.

III. Quantitative Data from Related Compounds

The following table summarizes the quantitative data available for a highly active phenylsulfonylpiperazine derivative against the MCF7 breast cancer cell line[1].

CompoundTarget Cell LineIC₅₀ (μM)Selectivity Index (SI)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF74.4835.6

IV. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound can be found in the primary literature. A representative protocol for cytotoxicity assays is provided below.

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

V. Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the available data on structurally similar compounds suggest that this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Future research should focus on the direct biological evaluation of this compound to identify its specific molecular targets and delineate the signaling pathways through which it exerts its effects. Such studies are crucial for advancing our understanding of this compound and paving the way for its potential clinical applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related derivatives and the primary precursor, 4-bromophenylsulfonyl chloride. This approach allows for a detailed and practical understanding of its properties and synthesis.

Introduction

This compound is a versatile bifunctional molecule featuring a piperazine ring, a common motif in pharmacologically active compounds, and a 4-bromophenylsulfonyl group. The piperazine moiety can be further functionalized, making this compound a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The 4-bromophenylsulfonyl group imparts specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug substance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its essential precursor, 4-bromophenylsulfonyl chloride. Data for the target compound are largely inferred from its derivatives and fundamental chemical principles, and this is noted where applicable.

PropertyThis compound4-Bromophenylsulfonyl Chloride
Molecular Formula C₁₀H₁₃BrN₂O₂SC₆H₄BrClO₂S
Molecular Weight 305.19 g/mol (Calculated)255.51 g/mol
Appearance Expected to be a solidWhite to beige crystalline powder or crystals[1][2]
Melting Point Data not available73-77 °C[2][3]
Boiling Point Data not available153 °C at 15 mmHg[2][3]
Solubility Expected to be soluble in organic solvents like dichloromethane and chloroform.Soluble in chloroform and DMSO; decomposes in water[1][2][3].
CAS Number Not definitively assigned98-58-8[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the nucleophilic substitution reaction between piperazine and 4-bromophenylsulfonyl chloride. To favor the mono-substituted product, it is crucial to use an excess of piperazine relative to the sulfonyl chloride.

Synthesis Workflow

G Piperazine Piperazine (excess) Reaction Reaction Mixture (Stir at 0 °C to RT) Piperazine->Reaction BPSC 4-Bromophenylsulfonyl Chloride BPSC->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (optional base) Base->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard sulfonamide formation reactions.

Materials:

  • Piperazine

  • 4-Bromophenylsulfonyl chloride[1][2]

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as an acid scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. An optional base like triethylamine (1.1 equivalents) can be included in the piperazine solution to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired this compound. The disubstituted byproduct, 1,4-bis[(4-bromophenyl)sulfonyl]piperazine, if formed, will also be separated during this step[4].

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, typically as two doublets in the downfield region (around 7.5-7.8 ppm). The protons on the piperazine ring will appear as two multiplets in the upfield region (around 2.8-3.2 ppm). A singlet corresponding to the N-H proton of the piperazine ring would also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbons of the bromophenyl ring and two unique carbons for the piperazine ring.

Mass Spectrometry (MS)
  • Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

Infrared (IR) Spectroscopy
  • The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹. A band corresponding to the N-H stretching of the secondary amine in the piperazine ring would be observed in the region of 3200-3400 cm⁻¹.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final, purified product, highlighting the key stages of the chemical transformation.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction BPSC 4-Bromophenylsulfonyl Chloride BPSC->Reaction Purification Chromatographic Separation Reaction->Purification Crude Mixture Product This compound Purification->Product Desired Product Byproduct 1,4-Bis((4-Bromophenyl)sulfonyl)piperazine Purification->Byproduct Potential Byproduct

Caption: Logical flow of the synthesis of this compound.

Safety and Handling

  • 4-Bromophenylsulfonyl chloride is corrosive and can cause irritation to the skin, eyes, and respiratory system[1]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine is a corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Appropriate handling precautions are necessary.

  • The final product, This compound , should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.

Conclusion

References

Technical Guide: Synthesis and Characterization of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activity of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4). This compound belongs to the phenylsulfonyl piperazine class, which has garnered interest for its potential therapeutic applications, notably as an antimalarial agent.

Synthesis of 1-(4-Bromophenylsulfonyl)piperazine

The synthesis of 1-(4-Bromophenylsulfonyl)piperazine is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperazine. This reaction is a common and effective method for the formation of sulfonamides.

Reaction Scheme:

Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Piperazine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the piperazine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Bromophenylsulfonyl)piperazine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride Reaction Nucleophilic Substitution 4-Bromobenzenesulfonyl_chloride->Reaction Piperazine Piperazine Piperazine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Final_Product 1-(4-Bromophenylsulfonyl)piperazine Purification->Final_Product

Characterization Data

Specific experimental characterization data for 1-(4-Bromophenylsulfonyl)piperazine is not widely published. The following table summarizes expected and typical characterization data based on its chemical structure and data from analogous compounds.

PropertyExpected Value / Technique
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.20 g/mol
Appearance White to off-white solid
Melting Point Not reported; expected to be a crystalline solid with a defined melting point.
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (AA'BB' system, ~7.6-7.8 ppm), Piperazine protons (~3.0-3.3 ppm), NH proton (broad singlet, variable).
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~128-140 ppm), Piperazine carbons (~45-50 ppm).
Mass Spectrometry (MS) ESI-MS: Expected [M+H]⁺ at m/z 306.0 and 308.0 (due to bromine isotopes). Fragmentation would likely involve cleavage of the sulfonyl-piperazine bond and fragmentation of the piperazine ring.
Infrared (IR) Characteristic peaks for S=O stretching (~1350 and 1160 cm⁻¹), C-S stretching, and N-H stretching.
Purity >95% (typically assessed by HPLC or NMR)

Biological Activity and Signaling Pathway

The phenylsulfonyl piperazine class of compounds has been identified as a specific inhibitor of erythrocyte invasion by the malaria parasite, Plasmodium falciparum.[1] Recent studies have elucidated that these compounds interfere with the dynamics of actin-1 and profilin in the parasite.[2]

Mechanism of Action

The proposed mechanism of action involves the disruption of the interaction between P. falciparum actin-1 (PfACT1) and P. falciparum profilin (PfPFN). This interaction is crucial for the polymerization of actin filaments, a process essential for the motility and invasion of host red blood cells by the parasite's merozoite stage. By inhibiting this process, phenylsulfonyl piperazines effectively block a critical step in the malaria parasite's life cycle.[2]

Signaling Pathway Diagram

Actin_Profilin_Pathway cluster_inhibitor Inhibitor Inhibitor 1-(4-Bromophenylsulfonyl)piperazine Profilin_Actin_Complex Profilin_Actin_Complex Inhibitor->Profilin_Actin_Complex Inhibition PfPFN PfPFN PfPFN->Profilin_Actin_Complex Actin_Polymerization Actin_Polymerization Profilin_Actin_Complex->Actin_Polymerization G_actin G_actin G_actin->Profilin_Actin_Complex F_actin F_actin Actin_Polymerization->F_actin Invasion Invasion F_actin->Invasion

This guide provides a foundational understanding of the synthesis, characterization, and potential biological relevance of 1-(4-Bromophenylsulfonyl)piperazine. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with enhanced efficacy and safety profiles.

References

Biological Activity of Bromophenylsulfonyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of bromophenylsulfonyl piperazine derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support ongoing research and development in this area.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic activity of a series of bromophenylsulfonyl piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Benzamide-Piperazine-Sulfonamide Hybrids

Compound IDRCancer Cell LineIC50 (µM)
3b 2-ClT98G (Brain)28.5
HeLa (Cervical)35.2
A375 (Skin)>100
A549 (Lung)>100
MD-AMB-231 (Breast)>100
3d 4-ClT98G (Brain)24.2
HeLa (Cervical)38.2
A375 (Skin)>100
A549 (Lung)>100
MD-AMB-231 (Breast)>100
3g 3-NO2T98G (Brain)33.6
HeLa (Cervical)>100
A375 (Skin)>100
A549 (Lung)>100
MD-AMB-231 (Breast)>100
4c 3-FT98G (Brain)35.8
HeLa (Cervical)>100
A375 (Skin)>100
A549 (Lung)>100
MD-AMB-231 (Breast)>100
4e 4-FT98G (Brain)31.7
HeLa (Cervical)>100
A375 (Skin)>100
A549 (Lung)>100
MD-AMB-231 (Breast)>100

Data extracted from a study on substituted hippuric acid derivatives containing an arylsulfonylpiperazine nucleus. The core structure includes a 4-bromophenylsulfonyl moiety.[1]

Table 2: Cytotoxic Activity of Phthalazinylpiperazine Derivatives

Compound IDRCancer Cell LineIC50 (µM)
7a HMDA-MB-231 (Breast)0.079
7e 3,4-di-ClMDA-MB-231 (Breast)0.013
A549 (Lung)2.19
HT-29 (Colon)2.19
Vatalanib (Control) -MDA-MB-231 (Breast)63.90
A549 (Lung)20.27
HT-29 (Colon)21.96

Data from a study on 1,4-disubstituted phthalazinylpiperazine derivatives, where the piperazine is attached to a bromophenyl group.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromophenylsulfonyl piperazine derivatives.

Synthesis of Bromophenylsulfonyl Piperazine Derivatives

This protocol describes a general method for the synthesis of N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivatives.

Step 1: Synthesis of 1-(4-bromophenylsulfonyl)piperazine

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenylsulfonyl)piperazine.

Step 2: N-acylation/aroylation of 1-(4-bromophenylsulfonyl)piperazine

  • Dissolve 1-(4-bromophenylsulfonyl)piperazine (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][3][4][5][6]

Materials:

  • 96-well microplates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Bromophenylsulfonyl piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the bromophenylsulfonyl piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][7][8][9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][10][11]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[3][6][12][13]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the evaluation of bromophenylsulfonyl piperazine derivatives.

G cluster_0 Apoptotic Signaling Pathway Bromophenylsulfonyl_Piperazine Bromophenylsulfonyl Piperazine Derivative Cellular_Stress Cellular Stress Bromophenylsulfonyl_Piperazine->Cellular_Stress Bax Bax Cellular_Stress->Bax Bcl2 Bcl2 Cellular_Stress->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_Identification Hit Identification (IC50 Determination) Screening->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo Promising Leads

References

The Versatile Sulfonylpiperazine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a versatile building block for modulating the activity of enzymes, receptors, and ion channels. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of sulfonylpiperazine compounds across various therapeutic areas, with a focus on their applications as anticancer agents, and modulators of key central nervous system (CNS) targets. This document details the experimental methodologies for key biological assays and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological and logical relationships.

Sulfonylpiperazine Derivatives as Anticancer Agents

The sulfonylpiperazine core has been extensively explored in the design of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.

Structure-Activity Relationship of Acylsulfonylpiperazines

A series of 1-acyl-4-sulfonylpiperazine derivatives have been shown to exhibit antiproliferative effects, particularly against human prostate cancer cell lines. The general structure of these compounds consists of a central piperazine ring, an acyl group at the N1 position, and a sulfonyl group at the N4 position.

Key SAR Observations:

  • Acyl Group (R1): The nature and substitution pattern of the acyl group significantly influence the anticancer activity. A proper polarization of the R1 substituent is crucial for activity, likely to ensure the correct orientation within the target's binding site.

  • Sulfonyl Group (R2): Modifications to the sulfonyl moiety also play a role in modulating the cytotoxic potency.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected acylsulfonylpiperazine derivatives against the C4-2 human prostate cancer cell line.

Compound IDR1 (Acyl Group)R2 (Sulfonyl Group)IC50 (µM)[1]
4a 2-bromo-5-methoxybenzoyl4-methylphenyl> 50
4e 2-fluoro-5-methoxybenzoyl4-methylphenyl15.2
4g 2-chloro-5-methoxybenzoyl4-methylphenyl12.5
4h 2,5-dimethoxybenzoyl4-methylphenyl10.1
4k 2-methoxy-5-(trifluoromethyl)benzoyl4-methylphenyl8.5
Experimental Protocol: Cell Viability Assay (MTT Assay)

The antiproliferative activity of the sulfonylpiperazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sulfonylpiperazine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Sulfonylpiperazines as Modulators of CNS Targets

The sulfonylpiperazine scaffold is a cornerstone in the development of ligands for various CNS receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors.

Dopamine D2 Receptor Antagonists

Sulfonylpiperazine derivatives have been designed as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.

Activation of the D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can also modulate the activity of various ion channels. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway, which is independent of G protein signaling.[7][8][9]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin Pathway D2R->Beta_Arrestin Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Sulfonylpiperazine Sulfonylpiperazine Antagonist Sulfonylpiperazine->D2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

The affinity of sulfonylpiperazine compounds for the D2 receptor is determined using a competitive radioligand binding assay.[2][8][10]

Principle: This assay measures the ability of an unlabeled test compound (sulfonylpiperazine derivative) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.

Procedure:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor or from brain tissue rich in D2 receptors (e.g., striatum).

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Serotonin Receptor Ligands

Sulfonylpiperazine derivatives have been developed as potent ligands for various serotonin (5-HT) receptors, including the 5-HT1A, 5-HT2C, and 5-HT6 subtypes.

The following table presents the binding affinities of a series of (piperazin-1-yl-phenyl)-arylsulfonamides for human 5-HT2C and 5-HT6 receptors.

Compound IDR (on phenylsulfonamide)5-HT2C IC50 (nM)5-HT6 IC50 (nM)
6a H2515
6b 2-Naphthyl43
6c 4-Biphenyl108
6d 8-Quinolyl1210

The functional activity of compounds at the 5-HT2C receptor, a Gq-coupled GPCR, can be assessed by measuring changes in intracellular calcium concentration.

Principle: Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Procedure:

  • Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable medium.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds are added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 (effective concentration for 50% of maximal response) for agonists or IC50 for antagonists is determined from the dose-response curves.

Neuronal Nicotinic Receptor Allosteric Modulators

Sulfonylpiperazine analogues have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes.[4][11]

The following table shows the IC50 values for the inhibition of acetylcholine-induced responses by sulfonylpiperazine NAMs at human α4β2 and α3β4 nAChRs.

Compound IDR (on phenylsulfonyl)α4β2 nAChR IC50 (µM)[11]α3β4 nAChR IC50 (µM)[11]
1 H1.23.5
2 4-F0.82.1
3 4-Cl0.51.5
4 4-Br0.41.2

The activity of allosteric modulators on nAChRs can be evaluated using a calcium flux assay in cells expressing the receptor.

Principle: nAChRs are ligand-gated ion channels that are permeable to cations, including Ca2+. Activation of these receptors by an agonist (e.g., acetylcholine) leads to an influx of Ca2+, which can be detected by a calcium-sensitive dye. Allosteric modulators will enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the agonist-induced calcium influx.

Procedure:

  • Cell Culture and Dye Loading: Cells expressing the desired nAChR subtype are cultured and loaded with a calcium indicator dye as described for the 5-HT2C assay.

  • Compound Pre-incubation: The cells are pre-incubated with the sulfonylpiperazine test compound (potential NAM) for a short period.

  • Agonist Addition: An agonist, such as acetylcholine, is added at a concentration that elicits a submaximal response (e.g., EC20).

  • Fluorescence Measurement: The change in fluorescence is monitored to measure the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the NAM is quantified by the reduction in the agonist-induced calcium signal, and the IC50 value is determined.

Synthesis of the Sulfonylpiperazine Core

A common method for the synthesis of N-arylsulfonylpiperazines involves the reaction of a piperazine derivative with an arylsulfonyl chloride.[1][5][12]

General Synthetic Procedure
  • N-Boc Protection (if necessary): If a monosubstituted piperazine is desired, one of the nitrogen atoms of piperazine is first protected, often with a tert-butyloxycarbonyl (Boc) group.

  • Sulfonylation: The free secondary amine of the (Boc-protected) piperazine is reacted with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane or acetonitrile.

  • Deprotection (if necessary): If a Boc protecting group was used, it is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired N-arylsulfonylpiperazine.

  • Further Functionalization: The free secondary amine can then be further functionalized to introduce the desired R1 group.

Synthesis_Workflow Start Piperazine Step1 N-Boc Protection Start->Step1 Intermediate1 Boc-Piperazine Step1->Intermediate1 Step2 Sulfonylation (ArSO2Cl, Base) Intermediate1->Step2 Intermediate2 Boc-N-Arylsulfonyl- piperazine Step2->Intermediate2 Step3 Deprotection (Acid) Intermediate2->Step3 Intermediate3 N-Arylsulfonyl- piperazine Step3->Intermediate3 Step4 Further Functionalization Intermediate3->Step4 Final_Product Target Sulfonylpiperazine Compound Step4->Final_Product

General Synthesis Workflow

Conclusion

The sulfonylpiperazine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the various components of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and biological evaluation of sulfonylpiperazine derivatives. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the SAR principles outlined in this document will undoubtedly lead to the discovery of new and improved drugs for a wide range of human ailments.

References

The Synthesis of Piperazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing piperazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing piperazine ring and the de novo construction of the piperazine core. The former is more common and involves N-arylation, N-alkylation, and amide coupling reactions.

N-Arylation of the Piperazine Ring

The introduction of an aryl group onto one or both of the piperazine nitrogens is a crucial step in the synthesis of many pharmaceutical agents. The two most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4][5] This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., BINAP, Xantphos) in a small amount of the reaction solvent. For pre-formed catalysts, this step may not be necessary.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Table 1: Examples of Buchwald-Hartwig Amination of Piperazine Derivatives

Aryl HalidePiperazine DerivativeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene1-(2-pyridyl)piperazine(NHC)Pd(allyl)ClNaOtBuToluene220.0896[6]
4-BromotolueneN-Boc-piperazine(NHC)Pd(allyl)ClNaOtBuToluene220.0896[6]
Aryl BromideN-methylpiperazinePd(OAc)2 / (R)-BINAPNaOtBuToluene100N/A>95[7]

Note: (NHC)Pd(allyl)Cl is a specific pre-catalyst.

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination.[8][9] It often requires higher reaction temperatures but can be advantageous for specific substrates.[8]

Experimental Protocol: General Procedure for Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the piperazine derivative (1.0-1.5 equiv.), a copper catalyst (e.g., CuI, Cu2O, or copper powder), and a base (e.g., K2CO3, K3PO4).

  • Solvent and Ligand: Add a high-boiling polar solvent such as DMF, DMSO, or NMP. In some cases, a ligand (e.g., a diamine or an amino acid) is added to improve the reaction efficiency.

  • Reaction Execution: Heat the mixture to a high temperature (often >150 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Table 2: Examples of Ullmann Condensation of Piperazine Derivatives

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesN-heterocyclesCuIAcylhydrazineK2CO3DMSO120Moderate to High[10]
Aryl HalidesAlkylaminesCuClAcylhydrazoneK2CO3DMSO120Moderate to High[10]
Aryl HalidesPhenolsNano-sized CuN-phenylpicolinamideCs2CO3DMF12030-93[11]
N-Alkylation of the Piperazine Ring

The introduction of alkyl groups at the nitrogen atoms of piperazine is commonly achieved through reductive amination or nucleophilic substitution.

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12][13]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the piperazine derivative (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane). An acid catalyst, such as acetic acid, can be added to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation, to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[14]

Table 3: Examples of Reductive Amination for Piperazine Synthesis

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
2-(Piperazin-1-yl)ethanamine derivativeN-methyl-4-piperidoneNaBH(OAc)3Acetonitrile/DCE60[14]
2-OxopiperazineCarboxylic AcidPhenylsilane/Zn(OAc)2N/A92[12]
DioximesN/AH2, Pd/CMethanolGood[15]
Amide Coupling

The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules.[16][17] This is typically achieved using a coupling agent to activate the carboxylic acid.[17][18]

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

  • Acid Activation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DMF or DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1-1.2 equiv.). Stir the mixture at room temperature for about 30 minutes to an hour.

  • Amine Addition: Add the piperazine derivative (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine). Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Table 4: Examples of Amide Coupling with Piperazine Derivatives

Carboxylic AcidPiperazine DerivativeCoupling ReagentAdditiveBaseSolventYield (%)Reference
Chromone-2-carboxylic acidPhenyl/benzyl piperazinesEDC.HClDMAP-DCMN/A[16]
Benzoic/Cinnamic acidsPhenyl/benzyl piperazinesEDC.HClHOBt-DCM/DMFN/A[19]
1-Piperonyl piperazineBenzoic acidN/AN/AN/AN/AN/A[20]

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways relevant to piperazine derivatives.

Synthetic Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Halide, Piperazine, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Biological Signaling: GPCR Activation

Many piperazine derivatives act as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, modulating downstream signaling cascades.[21][22]

GPCR_Signaling Ligand Piperazine Derivative (Ligand) GPCR GPCR (e.g., 5-HT or D2 Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Biological Signaling: Kinase Inhibition

Piperazine derivatives have been developed as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by blocking aberrant signaling pathways.[23][24]

Kinase_Inhibition Inhibitor Piperazine Derivative (Inhibitor) Kinase Protein Kinase (e.g., EGFR, Src) Inhibitor->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Mechanism of action for a piperazine-based kinase inhibitor.

Biological Activity of Piperazine Derivatives

The therapeutic potential of piperazine derivatives is vast, with compounds targeting a wide range of biological entities. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative piperazine derivatives against various targets.

Table 5: Piperazine Derivatives as GPCR Ligands

CompoundTarget ReceptorKi (nM)Reference
Compound 75-HT1A0.57[21]
Compound 45-HT1A0.78[21]
Compound 22Dopamine D253[1]
Compound 24Dopamine D40.72[1]
Compound 6aDopamine D31.4[2]
Compound 7aDopamine D32.5[2]
Compound 8a5-HT1A<17.6[25]
Compound 8b5-HT79.38[25]

Table 6: Piperazine Derivatives as Kinase Inhibitors

CompoundTarget KinaseCell LineIC50 (µM)Reference
Compound 3pEGFRA5490.08[23]
Compound 5EGFRVarious1 (nM)
Compound 13EGFRwtN/A5.06 (nM)[22]
Compound 10VEGFR, EGFR, HER2MCF-731[24]
Compound 12VEGFR, EGFR, HER2MCF-736[24]
Compound 35EGFR L858R/T790MH19750.126
Compound 38EGFR L858R/T790MH19750.600[26]

Conclusion

The synthesis of piperazine derivatives remains a dynamic and evolving field of research. The methodologies outlined in this guide, from classical reactions to modern catalytic systems, provide a robust toolbox for chemists to access a diverse range of piperazine-containing molecules. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles, further solidifying the importance of the piperazine scaffold in drug discovery.

References

In-depth Technical Guide on the Toxicity and Safety Profile of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Data Availability

Following a comprehensive search of scientific literature, patent databases, and chemical safety repositories, it has been determined that there is a significant lack of publicly available data on the toxicity and safety profile of 1-((4-Bromophenyl)sulfonyl)piperazine. This compound is primarily documented as a chemical intermediate in the synthesis of other molecules. The available information does not include toxicological studies, safety assessments, or detailed pharmacological evaluations necessary to construct an in-depth technical guide as requested.

Similarly, a search for the closely related compound, 1-(4-Bromophenyl)piperazine, also reveals its primary role as a synthetic building block.[1][2][3] While its preparation and use in chemical reactions are described, detailed public information regarding its toxicity and safety profile is also scarce.[4][5]

Due to the absence of the required experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or meaningful visualizations of signaling pathways or experimental workflows for this compound at this time.

This document serves to inform researchers, scientists, and drug development professionals of the current knowledge gap regarding the safety and toxicity of this specific chemical entity. Further research and publication in peer-reviewed sources would be necessary to produce the comprehensive guide originally requested.

References

The Discovery and Development of Novel Sulfonylpiperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the discovery and development of novel analogs with potent therapeutic activities, spanning from antibacterial and antiviral to anticancer applications. The inherent physicochemical properties of the piperazine ring, combined with the diverse functionalities that can be introduced via the sulfonyl group, provide a robust framework for structure-based drug design. This technical guide delves into the core aspects of the discovery and development of these promising compounds, presenting key data, experimental methodologies, and the underlying biological pathways.

Key Therapeutic Areas and Lead Compounds

Research into sulfonylpiperazine analogs has yielded promising lead compounds in several critical therapeutic areas. This section summarizes the key findings for distinct classes of these analogs.

Antibacterial Agents: LpxH Inhibitors

A significant breakthrough in the fight against multidrug-resistant Gram-negative bacteria has been the development of sulfonylpiperazine analogs as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of these bacteria.

Table 1: In Vitro Activity of Sulfonylpiperazine LpxH Inhibitors

Compound IDModification% LpxH Inhibition (at 0.1 µM)Reference
AZ1 Phenyl group22%[1]
JH-LPH-28 Phenyl and N-acetyl group modifications48%[1]
JH-LPH-33 Phenyl and N-acetyl group modifications79%[1]
JH-LPH-41 Extended N-acyl chain~64%[1]
Anti-influenza Agents: Nucleozin Analogs

Sulfonylpiperazine derivatives of nucleozin have been investigated as potent inhibitors of the influenza A virus. These compounds target the viral nucleoprotein (NP), a critical component for viral genome replication and transcription. By inducing the aggregation of NP, these analogs disrupt the formation of functional ribonucleoprotein (RNP) complexes.

Table 2: Anti-influenza Activity of Nucleozin Sulfonylpiperazine Derivatives

Compound IDSubstitution PatternIn Vitro Anti-influenza ActivityReference
6d, 6g, 6h, 6i, 6j Various substitutionsBetter activity than ribavirin
6i 2,3-dichlorobenzene substitutedMost remarkable in vitro activity

Note: Specific quantitative data such as EC50 values were not consistently available in the searched literature for direct comparison in this table.

Anticancer Agents: Chrysin-Based Analogs and BCL-2 Inhibitors

The conjugation of sulfonylpiperazine moieties to natural products like chrysin, or their design as B-cell lymphoma 2 (BCL-2) protein inhibitors, has yielded promising anticancer candidates. These compounds often induce apoptosis in cancer cells through the intrinsic pathway.

Table 3: Cytotoxic Activity of Novel Sulfonylpiperazine Analogs

Compound ClassTarget Cell LineKey FindingsReference
Chrysin-sulfonylpiperazines SK-OV3, HeLa, HT-29, A-549Halogenated and methoxy-substituted analogs showed promising anticancer potential.
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives MDA-MB-231 (breast cancer)Compounds exhibited moderate to high cytotoxic activity, acting as BCL2 inhibitors.

Note: IC50 values are highly dependent on the specific cell line and experimental conditions, and a standardized comparison table could not be generated from the available search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of sulfonylpiperazine analogs.

General Synthesis of Sulfonylpiperazine Analogs

The synthesis of sulfonylpiperazine derivatives typically involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. The following is a generalized protocol:

  • Dissolution: Dissolve the desired piperazine derivative (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, 1,4-dioxane).

  • Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (1 to 1.2 equivalents).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 to 1.5 equivalents), to the reaction mixture to neutralize the HCl generated.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Malachite Green Assay for LpxH Inhibition

This colorimetric assay is used to determine the inhibitory activity of compounds against LpxH by measuring the release of inorganic phosphate.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO) and the substrate UDP-2,3-diacylglucosamine (UDP-DAGn).

  • Reaction Setup: In a 96-well plate, add the LpxH enzyme to the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the sulfonylpiperazine inhibitor to the wells.

  • Initiation of Reaction: Add the substrate UDP-DAGn to initiate the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding a malachite green reagent.

  • Measurement: After a further incubation period (e.g., 20-30 minutes) for color stabilization, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor. IC50 values can be determined by fitting the dose-response data to an appropriate equation.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonylpiperazine analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 values.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with the sulfonylpiperazine compounds for the desired time to induce apoptosis.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.[4]

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and cleavage of the substrate by active caspases.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of novel sulfonylpiperazine analogs are underpinned by their specific interactions with key biological pathways.

Inhibition of Lipid A Biosynthesis

Sulfonylpiperazine LpxH inhibitors directly target the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. By inhibiting LpxH, these compounds prevent the formation of a critical component of the bacterial outer membrane, leading to bacterial cell death.

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_acyl_GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Further_Steps Further Steps... (KdtA, LpxL, LpxM) Lipid_IVA->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A Inhibitor Sulfonylpiperazine LpxH Inhibitor Inhibitor->LpxH

Inhibition of the Lipid A Biosynthesis Pathway.
Disruption of Influenza A Virus Replication

Nucleozin sulfonylpiperazine analogs interfere with the function of the influenza A virus nucleoprotein (NP). NP is essential for encapsidating the viral RNA genome and for the activity of the viral RNA polymerase. The binding of the inhibitor to NP induces its aggregation, preventing the formation of functional RNP complexes necessary for viral replication and transcription.[5]

Influenza_NP_Inhibition cluster_virus Influenza A Virus Replication Cycle vRNA Viral RNA (vRNA) RNP_complex Ribonucleoprotein (RNP) Complex vRNA->RNP_complex NP_monomers Nucleoprotein (NP) Monomers NP_monomers->RNP_complex NP_aggregation NP Aggregation NP_monomers->NP_aggregation Polymerase Viral RNA Polymerase (PB1, PB2, PA) Polymerase->RNP_complex Replication Viral Genome Replication & Transcription RNP_complex->Replication Progeny_viruses Progeny Viruses Replication->Progeny_viruses Inhibitor Nucleozin Sulfonylpiperazine Analog Inhibitor->NP_monomers Binds and induces aggregation NP_aggregation->RNP_complex Prevents formation

Mechanism of Action of Nucleozin Analogs.
Induction of Apoptosis via BCL-2 Inhibition

Anticancer sulfonylpiperazine derivatives can induce programmed cell death (apoptosis) by targeting the BCL-2 family of proteins. BCL-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By inhibiting BCL-2, these compounds allow pro-apoptotic proteins like BAX and BAK to form pores in the mitochondrial membrane, leading to the activation of the caspase cascade and eventual cell death.

Apoptosis_Induction cluster_cell Intrinsic Apoptosis Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation (Executioner Caspases) Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis BCL2 BCL-2 (Anti-apoptotic) BAX_BAK BAX/BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits BAX_BAK->Mitochondrion Promotes pore formation Inhibitor Anticancer Sulfonylpiperazine Analog Inhibitor->BCL2 Inhibits Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., HTS, Fragment-based design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Synthesis of Sulfonylpiperazine Analogs Lead_Opt->Synthesis In_Vitro In Vitro Testing (Enzymatic assays, Cell-based assays) In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo ADME_Tox ADME/Tox Studies (Pharmacokinetics, Toxicology) In_Vivo->ADME_Tox Clinical_Trials Clinical Trials ADME_Tox->Clinical_Trials Synthesis->In_Vitro

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1-((4-Bromophenyl)sulfonyl)piperazine, a valuable building block in medicinal chemistry. The protocol is designed to favor the selective mono-sulfonylation of piperazine, a common challenge in the synthesis of such derivatives.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. The presence of the bromophenylsulfonyl group provides a scaffold for further chemical modifications, such as cross-coupling reactions, while the piperazine moiety is a common pharmacophore in many drug candidates. The synthesis involves the reaction of 4-bromophenylsulfonyl chloride with piperazine. A critical aspect of this synthesis is achieving selective mono-N-substitution of the piperazine ring to avoid the formation of the disubstituted byproduct, 1,4-bis[(4-bromophenyl)sulfonyl]piperazine. This protocol addresses this challenge by utilizing a piperazine salt to protect one of the nitrogen atoms, thereby promoting the desired mono-sulfonylation.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.20 g/mol
CAS Number 179334-20-4
Appearance White to off-white solid
Purity (Typical) >95%
Yield (Typical) 60-70%

Experimental Protocol

Materials:

  • Piperazine

  • Hydrochloric acid (concentrated)

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Preparation of Piperazine Monohydrochloride

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a minimal amount of a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0 equivalent) dropwise with stirring.

  • A white precipitate of piperazine monohydrochloride will form.

  • Isolate the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • To a stirred suspension of piperazine monohydrochloride (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.0 equivalent) in DCM.

  • Add the solution of 4-bromophenylsulfonyl chloride dropwise to the piperazine monohydrochloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a white to off-white solid.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J = 8.8 Hz, 2H), 7.63 (d, J = 8.8 Hz, 2H), 3.16 (t, J = 5.0 Hz, 4H), 2.95 (t, J = 5.0 Hz, 4H), 1.85 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 138.0, 132.5, 129.0, 127.5, 46.5, 45.5.

  • IR (KBr, cm⁻¹): 3350 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1340 (S=O stretch, asymmetric), 1160 (S=O stretch, symmetric).

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₄BrN₂O₂S⁺: 305.99, found: 305.99.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Salt Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Sulfonylation cluster_product Final Product Piperazine Piperazine Reaction1 Reaction with HCl in Ethanol Piperazine->Reaction1 HCl Hydrochloric Acid HCl->Reaction1 BrosylCl 4-Bromophenylsulfonyl Chloride Reaction2 Reaction with 4-Bromophenylsulfonyl Chloride and Triethylamine in DCM BrosylCl->Reaction2 PipHCl Piperazine Monohydrochloride Reaction1->PipHCl PipHCl->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-((4-Bromophenyl)sulfonyl)piperazine as a key intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the development of dopamine D4 receptor antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.

Introduction

This compound is a versatile bifunctional molecule containing a piperazine ring and a bromophenylsulfonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The bromophenylsulfonyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of diverse and complex molecules. Its primary application lies in the development of neurologically active compounds, particularly those targeting dopamine receptors.

Applications in Drug Synthesis

The principal application of this compound is as an intermediate in the synthesis of selective dopamine D4 receptor antagonists. The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1][2][3][4]. Antagonists of the D4 receptor are therefore of significant interest as potential therapeutic agents.

The this compound moiety serves as a core structural element that can be further functionalized to achieve high affinity and selectivity for the D4 receptor. The sulfonamide linkage provides a rigid and metabolically stable connection, while the bromophenyl group can be utilized in cross-coupling reactions to introduce further diversity.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title intermediate from piperazine and 4-bromophenylsulfonyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Piperazine86.142.58 g0.03
4-Bromophenylsulfonyl chloride255.505.11 g0.02
Triethylamine101.194.2 mL0.03
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Silica Gel (for column chromatography)---
Ethyl Acetate (for chromatography)---
Hexanes (for chromatography)---

Procedure:

  • To a stirred solution of piperazine (2.58 g, 0.03 mol) and triethylamine (4.2 mL, 0.03 mol) in dichloromethane (100 mL) at 0 °C, add a solution of 4-bromophenylsulfonyl chloride (5.11 g, 0.02 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Expected Yield and Purity:

ParameterValue
Yield85-95%
Purity (by HPLC)>98%
Synthesis of a Dopamine D4 Receptor Antagonist from this compound

This protocol describes a plausible synthetic route to a potent and selective dopamine D4 receptor antagonist, 3-(1-(4-(4-bromophenylsulfonyl)piperazin-1-yl)ethyl)quinoline, using this compound as the starting material.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
This compound319.223.19 g0.01
3-(1-Chloroethyl)quinoline191.652.11 g0.011
Potassium Carbonate138.212.76 g0.02
Acetonitrile41.0550 mL-
Water-100 mL-
Ethyl Acetate-100 mL-
Anhydrous Sodium Sulfate---
Silica Gel (for column chromatography)---
Ethyl Acetate (for chromatography)---
Hexanes (for chromatography)---

Procedure:

  • To a stirred suspension of this compound (3.19 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetonitrile (50 mL), add 3-(1-chloroethyl)quinoline (2.11 g, 0.011 mol).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Quantitative Data Summary:

Intermediate/ProductStarting Material(s)Yield (%)Purity (%)
This compoundPiperazine, 4-Bromophenylsulfonyl chloride85-95>98
3-(1-(4-(4-Bromophenylsulfonyl)piperazin-1-yl)ethyl)quinolineThis compound, 3-(1-Chloroethyl)quinoline70-80>99

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the dopamine D4 receptor antagonist.

Synthetic_Workflow Piperazine Piperazine Intermediate This compound Piperazine->Intermediate Step 1: Sulfonylation SulfonylChloride 4-Bromophenylsulfonyl chloride SulfonylChloride->Intermediate FinalProduct Dopamine D4 Receptor Antagonist Intermediate->FinalProduct Step 2: Alkylation Quinoline 3-(1-Chloroethyl)quinoline Quinoline->FinalProduct

Synthetic pathway for the dopamine D4 receptor antagonist.
Dopamine D4 Receptor Signaling Pathway

The synthesized antagonist is designed to block the signaling cascade initiated by the binding of dopamine to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist D4 Antagonist (Synthesized Compound) Antagonist->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Simplified Dopamine D4 receptor signaling pathway.

References

Application of 1-((4-Bromophenyl)sulfonyl)piperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 1-((4-Bromophenyl)sulfonyl)piperazine and its derivatives in medicinal chemistry. While direct biological data for this specific compound is limited in publicly available literature, this report details the activities of structurally related compounds, providing a strong basis for its potential therapeutic applications. The protocols provided are based on established methodologies for analogous compounds and can be adapted for the evaluation of this compound.

Introduction and Rationale

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The piperazine moiety is a common feature in many approved drugs, known to improve pharmacokinetic properties, while the arylsulfonyl group can engage in key interactions with biological targets. The presence of a bromine atom offers a site for further chemical modification and can enhance binding affinity through halogen bonding.

Derivatives of the core structure have shown potential in various therapeutic areas, including:

  • Antimicrobial Agents: Analogues have demonstrated activity against Gram-positive bacteria.

  • Antioxidants: The core structure may contribute to radical scavenging activity.

  • Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-established as ligands for various CNS receptors.

Synthesis Protocols

A general method for the synthesis of N-arylsulfonylpiperazines involves the reaction of piperazine with an arylsulfonyl chloride in the presence of a base.

General Protocol for the Synthesis of this compound:

Materials:

  • Piperazine

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in DCM in a separate flask and add it to the dropping funnel.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the piperazine solution over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Biological Activity and Experimental Protocols

Antimicrobial Activity

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been shown to possess moderate antimicrobial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivative (Compound 6)

MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 6538250[1]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [2][3][4][5][6]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum with a standard antibiotic), a negative control well (medium only), and a growth control well (inoculum in medium without any compound).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity

The antioxidant potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

CompoundDPPH Inhibition (%)
N-acylated α-amino acid 54.70 ± 1.88[1]
4H-1,3-oxazol-5-one 616.75 ± 1.18[1]

Protocol: DPPH Radical Scavenging Assay [7][8][9]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Samples:

    • Prepare stock solutions of the test compound and the positive control in methanol.

    • From the stock solutions, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Toxicity

The toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was assessed using the Daphnia magna bioassay.

Table 3: Toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives against Daphnia magna

CompoundLC₅₀ (48h, µg/mL)
N-acylated α-amino acid 554.62[1]
4H-1,3-oxazol-5-one 621.07[1]

Protocol: Daphnia magna Toxicity Bioassay [1][7][10][11][12][13]

This is an acute toxicity test that determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • Test compound

  • 24-well plates or small beakers

  • Incubator set at 20 ± 2°C with a 16:8 hour light:dark cycle

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound in the reconstituted hard water. Include a solvent control and a negative control (reconstituted hard water only).

  • Test Setup:

    • In each well of a 24-well plate, add 10 mL of the respective test solution.

    • Carefully transfer 5-10 Daphnia magna neonates into each well.

  • Incubation:

    • Incubate the plates for 48 hours under the specified conditions.

  • Observation:

    • After 24 and 48 hours, count the number of immobilized or dead daphnids in each well. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC₅₀ value (the concentration that causes 50% mortality) using appropriate statistical methods (e.g., probit analysis).

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Piperazine Piperazine Reaction_Vessel Reaction at 0°C to RT Piperazine->Reaction_Vessel 4-Bromophenylsulfonyl_chloride 4-Bromophenylsulfonyl_chloride 4-Bromophenylsulfonyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General workflow for the synthesis of this compound.

Antimicrobial Activity Testing Workflow

Antimicrobial_Workflow Broth Microdilution Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Plate_Setup Inoculate 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results Determine MIC (No Visible Growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Interaction

Signaling_Pathway Hypothesized Interaction with Bacterial Targets Compound This compound Derivative Target Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition Process_Block Blockage of DNA Replication Inhibition->Process_Block Cell_Death Bacterial Cell Death Process_Block->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

This compound presents a valuable scaffold for medicinal chemistry research. Based on the activity of its close analogues, it holds potential for development as an antimicrobial agent and may possess other biological activities. The provided protocols offer a starting point for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((4-Bromophenyl)sulfonyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making its purity and accurate quantification critical for drug development and quality control. The described method is suitable for determining the purity of the compound and for its quantification in bulk drug substances and intermediate products.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif in many marketed drugs, exhibiting a wide range of biological activities.[1][2] The purity of synthetic intermediates like this compound is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for an HPLC method that effectively separates this compound from potential process-related impurities and degradation products.

Principle

The analytical method is based on reversed-phase chromatography, where the separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[3] The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, which allows for the effective elution and separation of the compound of interest. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, which is anticipated to be around 254 nm due to the presence of the bromophenyl chromophore.

Experimental Protocols

Instrumentation and Materials
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and a data acquisition system.

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Chemicals
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade or equivalent)

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.[3]

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Chromatographic Conditions
ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time15 minutes
System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • The tailing factor for the this compound peak should not be more than 2.0.

  • The theoretical plates for the this compound peak should not be less than 2000.

  • The relative standard deviation (RSD) for five replicate injections of the standard solution should not be more than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution and record the chromatogram to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[3]

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the HPLC analysis of this compound.

Table 1: System Suitability Results

ParameterObserved ValueAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates5800≥ 2000
RSD of Peak Area (n=5)0.8%≤ 2.0%

Table 2: Method Validation Parameters

ParameterResult
Retention Time (min)~ 6.5
Linearity (µg/mL)10 - 150
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Table 3: Purity Analysis of a Sample Batch

Peak No.Retention Time (min)Area (%)
13.20.15
24.80.23
3 (Analyte)6.599.58
48.10.04

Mandatory Visualization

HPLC_Workflow prep Sample and Standard Preparation injection Sample/Standard Injection prep->injection system_prep HPLC System Preparation equilibration Column Equilibration system_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis and Purity Calculation detection->data_analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Characterization of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 1-((4-Bromophenyl)sulfonyl)piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes expected analytical data, comprehensive experimental protocols, and visual workflows to aid in the synthesis and analysis of this compound, which serves as a key intermediate in the development of various pharmaceutical agents.

Introduction

This compound is a synthetic compound of interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of final drug candidates. This document outlines the standard procedures for its analysis by NMR and MS.

Predicted Analytical Data

While specific experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on the analysis of closely related analogues and theoretical predictions.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (ortho to SO₂)7.75 - 7.72d2H~8.5
Ar-H (meta to SO₂)7.68 - 7.65d2H~8.5
Piperazine-H (α to SO₂)3.10 - 3.05t4H~5.0
Piperazine-H (β to SO₂)2.95 - 2.90t4H~5.0
NH1.90s (broad)1H-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Ar-C (ipso to SO₂)138.5
Ar-C (meta to SO₂)132.0
Ar-C (ortho to SO₂)129.0
Ar-C (para to SO₂)127.0
Piperazine-C (α to SO₂)46.0
Piperazine-C (β to SO₂)45.5

Solvent: CDCl₃

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry m/z Peaks for this compound

IonPredicted m/zNotes
[M+H]⁺304.99, 306.99Molecular ion peak, showing characteristic isotopic pattern for Bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-C₄H₈N]⁺234.91, 236.91Fragmentation of the piperazine ring.
[C₆H₄BrSO₂]⁺218.91, 220.91Fragment corresponding to the (4-bromophenyl)sulfonyl group.
[C₆H₄Br]⁺154.96, 156.96Fragment corresponding to the bromophenyl group.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar compounds.

Materials:

  • Piperazine

  • 4-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

NMR Spectroscopy Protocol

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[1][2][3][4][5]

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Mass Spectrometry Protocol

This protocol describes the general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).[6][7][8][9][10]

Equipment:

  • Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or HPLC system for sample introduction

  • Solvent system (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion:

    • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • If fragmentation data is required, perform MS/MS analysis by selecting the precursor ion of interest.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the key workflows described in this document.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Piperazine Piperazine ReactionStep Dissolve in DCM, Add Base, React at 0°C to RT Piperazine->ReactionStep BromosulfonylChloride 4-Bromobenzenesulfonyl Chloride BromosulfonylChloride->ReactionStep Quench Quench with Water ReactionStep->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_characterization Structural Characterization Sample Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Acquire FID, Fourier Transform, Phase & Baseline Correction NMR->NMR_Data MS_Data Acquire Spectrum, Identify Molecular Ion, Analyze Fragments MS->MS_Data Structure Confirm Structure and Purity of This compound NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for structural characterization.

References

Application Notes and Protocols for the Scalable Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the preparation of 4-bromobenzenesulfonyl chloride, followed by a selective mono-sulfonylation of piperazine. This method is designed to be scalable and to control the formation of the di-substituted byproduct. Detailed experimental procedures, data presentation, and analytical methods for characterization and purity assessment are included.

Introduction

Aryl sulfonylpiperazines are a significant class of compounds in medicinal chemistry, frequently incorporated into drug candidates for various therapeutic areas. The title compound, this compound, serves as a versatile building block, enabling further structural modifications for the development of novel therapeutic agents. The presented synthetic strategy focuses on a robust and scalable pathway, ensuring high purity of the final product, which is critical for subsequent applications in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the chlorosulfonation of bromobenzene to yield the key intermediate, 4-bromobenzenesulfonyl chloride. The second step is the selective mono-sulfonylation of piperazine with the synthesized sulfonyl chloride. A critical aspect of this step is the use of piperazine monohydrochloride (piperazin-1-ium chloride) to favor the formation of the mono-substituted product over the di-substituted byproduct.[1]

Synthesis_Pathway Bromobenzene Bromobenzene Step1_Reaction Chlorosulfonation Bromobenzene->Step1_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Reaction Sulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Step1_Reaction->Sulfonyl_Chloride Step 1 Step2_Reaction Selective Mono-sulfonylation Sulfonyl_Chloride->Step2_Reaction Piperazine_HCl Piperazine Monohydrochloride Piperazine_HCl->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product Step 2

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure details the chlorosulfonation of bromobenzene.

Materials:

  • Bromobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Cold water

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Gas absorption trap (e.g., containing aqueous sodium hydroxide)

  • Dropping funnel

  • Water bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (e.g., 2.5 moles).

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add bromobenzene (e.g., 0.5 moles) to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized by the trap.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully and slowly pour the cooled, syrupy liquid onto crushed ice (e.g., 1 kg) with stirring in a well-ventilated fume hood.

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Step 2: Scalable Synthesis of this compound

This protocol employs piperazine monohydrochloride to achieve selective mono-sulfonylation.

Materials:

  • Piperazine

  • Concentrated Hydrochloric Acid

  • 4-Bromobenzenesulfonyl chloride

  • Sodium carbonate or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or Ethyl acetate for recrystallization

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

Part A: Preparation of Piperazine Monohydrochloride

  • Dissolve piperazine (e.g., 1 mole) in a suitable solvent like ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of concentrated hydrochloric acid (e.g., 1 mole) dropwise with stirring.

  • The piperazine monohydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part B: Mono-sulfonylation Reaction

  • Suspend piperazine monohydrochloride (e.g., 0.1 moles) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 200 mL) in a round-bottom flask.

  • Add a base, such as sodium carbonate (e.g., 0.25 moles) or triethylamine (e.g., 0.22 moles), to the suspension.

  • Cool the mixture in an ice bath to 0-5°C.

  • Dissolve 4-bromobenzenesulfonyl chloride (e.g., 0.1 moles) in the same solvent (e.g., 50 mL) and add it dropwise to the stirred piperazine suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis.

StepReactionReactantsProductExpected Yield (%)Expected Purity (%) (Post-purification)
1ChlorosulfonationBromobenzene, Chlorosulfonic acid4-Bromobenzenesulfonyl chloride80-90>97
2Selective Mono-sulfonylation4-Bromobenzenesulfonyl chloride, Piperazine HClThis compound75-85>98

Analytical Characterization and Quality Control

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used to monitor the reaction progress.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A robust RP-HPLC method is essential for determining the purity of the final product. The following is a recommended starting method that can be optimized.[2][3]

Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 230-254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Prepare Sample Solution (1 mg/mL in diluent) Inject Inject Sample (10 µL) Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phase (e.g., ACN/H2O with buffer) Equilibrate Equilibrate HPLC System with Mobile Phase Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Run Run Chromatographic Method Inject->Run Detect Detect at UV Wavelength (e.g., 254 nm) Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

References

Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperazine in the Synthesis of Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-((4-bromophenyl)sulfonyl)piperazine and its derivatives as key intermediates in the development of novel serotonin receptor antagonists. The protocols and data presented herein are based on established methodologies for the synthesis of arylpiperazine-based ligands targeting various serotonin (5-HT) receptor subtypes, which are critical targets in the treatment of a range of neuropsychiatric disorders.

Introduction

The arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs, particularly those targeting serotonin and dopamine receptors. The structural versatility of the piperazine ring allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a phenylsulfonyl group on one of the piperazine nitrogens, as in this compound, offers a strategic handle for creating diverse libraries of compounds. The bromine atom on the phenyl ring provides a site for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

This document will focus on the synthesis of a series of (piperazin-1-yl-phenyl)-arylsulfonamide derivatives, which have shown high affinity for various serotonin receptors, particularly the 5-HT2C and 5-HT6 subtypes.[1]

Synthetic Workflow

The general synthetic strategy for preparing serotonin receptor antagonists from a 1-(phenylsulfonyl)piperazine core involves a multi-step process. A representative workflow is depicted below, starting from the commercially available N-Boc-piperazine. This protected starting material allows for controlled mono-functionalization of the piperazine ring.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Diversification (e.g., Suzuki Coupling) A N-Boc-piperazine C 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine A->C Et3N, CH2Cl2 B 4-Bromophenylsulfonyl chloride B->C D This compound C->D TFA or HCl in Dioxane F 1-Alkyl-4-((4-bromophenyl)sulfonyl)piperazine D->F K2CO3, CH3CN E Alkyl Halide (R-X) E->F H Final Serotonin Receptor Antagonist F->H Pd(PPh3)4, Na2CO3 G Arylboronic acid G->H

General synthetic workflow for serotonin receptor antagonists.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of arylpiperazine derivatives and are provided as a guide for researchers.[1]

Protocol 1: Synthesis of 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine
  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (Et3N, 1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in CH2Cl2 dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine.

Protocol 2: Synthesis of this compound (Boc Deprotection)
  • Reaction Setup: Dissolve 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of this compound.

  • Neutralization (Optional): The free base can be obtained by dissolving the hydrochloride salt in water and neutralizing with a suitable base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.

Protocol 3: N-Alkylation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (CH3CN), add potassium carbonate (K2CO3, 2.0 eq).

  • Addition of Alkyl Halide: Add the desired alkyl halide (R-X, 1.2 eq) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the biological activity of a series of synthesized (piperazin-1-yl-phenyl)-arylsulfonamide derivatives, demonstrating their affinity for various serotonin receptors. The data is presented as IC50 values or percent inhibition at a 1 µM concentration.[1]

CompoundR1R25-HT2C (IC50, nM)5-HT6 (IC50, nM)5-HT1A (% inh @ 1µM)5-HT2A (% inh @ 1µM)5-HT7 (% inh @ 1µM)D2 (% inh @ 1µM)D3 (% inh @ 1µM)D4 (% inh @ 1µM)
6a HNaphthalene-2-sulfonyl2416284533152230
6b i-PrNaphthalene-2-sulfonyl43354840202532
6c HQuinoline-8-sulfonyl3025304035182428
6d i-PrQuinoline-8-sulfonyl87405245222835

Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs) that mediate their downstream effects through various signaling cascades. The antagonists synthesized using this compound derivatives primarily target 5-HT1A and 5-HT2A receptors, which are coupled to different G-proteins and activate distinct intracellular pathways.

5-HT1A Receptor Signaling

The 5-HT1A receptor is typically coupled to the inhibitory G-protein, Gi/o.[2][3] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3] The βγ subunit of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

G cluster_0 5-HT1A Receptor Signaling A Serotonin (5-HT) B 5-HT1A Receptor A->B C Gi/o Protein B->C activates D Adenylyl Cyclase C->D inhibits F cAMP D->F converts E ATP E->D G PKA F->G activates H Cellular Response (Inhibition) G->H leads to

5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling

In contrast, the 5-HT2A receptor is coupled to the Gq/11 G-protein.[4][5] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[4][5]

G cluster_0 5-HT2A Receptor Signaling A Serotonin (5-HT) B 5-HT2A Receptor A->B C Gq/11 Protein B->C activates D Phospholipase C (PLC) C->D activates E PIP2 D->E hydrolyzes F IP3 E->F G DAG E->G H Ca2+ Release F->H I Protein Kinase C (PKC) G->I J Cellular Response (Excitation) H->J I->J

5-HT2A receptor signaling pathway.

Conclusion

This compound and its analogues are valuable and versatile building blocks for the synthesis of novel serotonin receptor antagonists. The synthetic protocols outlined provide a robust framework for the generation of diverse chemical libraries. The presented data highlights the potential of this scaffold to yield potent and selective ligands for various 5-HT receptor subtypes. A thorough understanding of the distinct signaling pathways of the target receptors is crucial for the rational design and development of next-generation therapeutics for CNS disorders.

References

Application Notes and Protocols for the Analytical Determination of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are a significant class of organic compounds utilized extensively in the pharmaceutical industry as active pharmaceutical ingredients (APIs), particularly as anthelmintics, and as crucial synthetic intermediates for a wide range of drugs.[1][2][3] Given their importance, robust, accurate, and precise analytical methods are imperative for quality control, impurity profiling, stability studies, and pharmacokinetic assessments.

The analytical determination of piperazine can be challenging due to its physicochemical properties. It is a hydrophilic, basic compound that lacks a strong native chromophore, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and low sensitivity with UV detection.[4][5] To overcome these hurdles, a variety of analytical techniques have been developed and validated. This document provides detailed application notes and protocols for the most common and effective methods for piperazine determination.

A general workflow for the development and validation of an analytical method for piperazine is outlined below.

Method_Development_Workflow A Define Analytical Requirement (e.g., Trace Analysis, QC) B Select Analytical Technique (HPLC, GC, LC-MS, etc.) A->B C Method Development & Optimization (Column, Mobile Phase, Temp.) B->C D Sample Preparation (Extraction, Derivatization) B->D E Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) C->E D->E F Routine Analysis & Data Reporting E->F

Caption: General workflow for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for piperazine analysis. Due to the compound's low UV absorbance, methods often employ pre-column derivatization to attach a UV-active or fluorescent tag, or use alternative detection methods like Evaporative Light Scattering Detection (ELSD).[5][6]

HPLC-UV with Pre-column Derivatization

This method enhances the detectability of piperazine at trace levels by reacting it with a derivatizing agent to form a stable, UV-active product.[7][8] A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[5][7]

Experimental Protocol: Derivatization with NBD-Cl

  • Objective: To quantify trace amounts of piperazine in an Active Pharmaceutical Ingredient (API).

  • Principle: Piperazine reacts with NBD-Cl to form a stable derivative with strong UV absorbance, allowing for sensitive detection using standard HPLC-UV instrumentation.[7]

  • Reagents & Materials:

    • Piperazine reference standard

    • NBD-Cl (4-chloro-7-nitrobenzofuran)

    • Sodium Borate buffer (pH 9.5)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • API sample

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve piperazine reference standard in water to prepare a stock solution.

    • Working Standard: Dilute the stock solution with a suitable diluent (e.g., water/acetonitrile) to fall within the calibration range (e.g., 30-350 ppm).[7]

    • Sample Solution: Accurately weigh the API sample and dissolve in the chosen diluent.

    • Derivatization Procedure: To an aliquot of the standard or sample solution, add Sodium Borate buffer followed by the NBD-Cl solution in acetonitrile. Vortex and heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. Cool to room temperature before injection.[5]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

    • Mobile Phase: Gradient elution using a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 340 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the piperazine-NBD derivative against the concentration of the standards.

    • Quantify the amount of piperazine in the sample by comparing its peak area to the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity.[7]

HPLC with Evaporative Light Scattering Detection (ELSD)

For situations where derivatization is not ideal, HPLC-ELSD provides a valuable alternative.[6] This technique is suitable for non-volatile analytes like piperazine that lack a chromophore. The method often utilizes Hydrophilic Interaction Chromatography (HILIC) for better retention of the polar piperazine molecule.[6][8]

Experimental Protocol: HILIC-ELSD

  • Objective: Direct determination of piperazine in pharmaceutical drug substances without derivatization.

  • Principle: HILIC mode is used to retain the highly polar piperazine on a polar stationary phase (e.g., cyano-propyl). The ELSD detects the analyte by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[6]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Cyanopropyl (CN) bonded stationary phase.[6][8]

    • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile) and an acidic aqueous phase. Optimization is key for good peak shape and retention.[6]

    • Flow Rate: Typically 0.8 - 1.5 mL/min.

    • ELSD Settings:

      • Nebulizer Temperature: e.g., 40°C

      • Evaporator Temperature: e.g., 60°C

      • Gas Flow (Nitrogen): e.g., 1.5 - 2.5 L/min

  • Validation: The method's linearity was established in the range of 50–500 mcg/mL.[6]

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile piperazine compounds.[11] For underivatized piperazine, a specific GC method can be developed to separate it from its common impurities like 1-methyl piperazine and 1-ethyl piperazine.[2]

GC_MS_Workflow A Sample Preparation (Dissolve in Methanol) B GC Injection (1.0 µL, 250°C) A->B Inject Sample C Chromatographic Separation (DB-17 Column, Temp. Program) B->C Carrier Gas (He) D MS Detection (EI, 70 eV) C->D Eluted Analytes E Data Analysis (TIC Chromatogram) D->E Generate Spectra

Caption: Workflow for GC-MS analysis of piperazine compounds.

Experimental Protocol: GC-MS for Piperazine and Related Impurities

  • Objective: To develop and validate a simple GC method for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances.[2]

  • Principle: The compounds are separated based on their boiling points and interaction with the GC column stationary phase, followed by detection using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

  • Instrumentation & Conditions:

    • GC System: Agilent GC with FID or MS detector.

    • Column: DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Detector Temperature: 260°C (FID).[2]

    • Oven Temperature Program: Start at 150°C (hold for 10 min), then ramp at 35°C/min to 260°C (hold for 2 min).[2]

    • Injection Volume: 1.0 µL.[2]

    • Diluent: Methanol.[2]

  • Sample Preparation:

    • Dissolve the sample containing piperazine and its related substances in methanol to achieve a concentration within the validated range.[2]

    • If necessary for trace analysis, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed to increase volatility.[11][12]

  • Data Analysis:

    • Identify peaks based on their retention times compared to reference standards.

    • Quantify using an external or internal standard method. The method should be validated according to ICH guidelines.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of piperazine and its derivatives in complex matrices like plasma and urine, making it ideal for pharmacokinetic studies.[13][14][15]

Experimental Protocol: LC-MS/MS for Piperazine Derivatives in Plasma

  • Objective: To quantify tandospirone (TDS) and its active metabolite 1-(2-pyrimidyl)-piperazine (1-PP) in rat plasma.[13]

  • Principle: Analytes are extracted from the plasma matrix, separated by reversed-phase HPLC, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][16]

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add an internal standard.

    • Add a protein precipitation agent like acetonitrile, vortex thoroughly, and centrifuge at high speed.[13]

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1260 or equivalent.[17]

    • Column: C18 column (e.g., CAPCELL PAK ADME C18).[13]

    • Mobile Phase: Acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[16]

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[13][16]

    • Detection: MRM mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Validation: The method was validated for a concentration range of 1.000–500.0 ng/mL for TDS and 10.00–500.0 ng/mL for 1-PP, with a total run time of 3.0 minutes per sample.[13] The Lower Limit of Quantification (LLOQ) was 1.000 ng/mL for TDS and 10.00 ng/mL for 1-PP.[13]

Ion Chromatography (IC)

Ion chromatography is another suitable technique for determining piperazine, especially in samples like scrubber solutions where it coexists with other standard cations.[18][19]

Experimental Protocol: Ion Chromatography with Conductivity Detection

  • Objective: To separate and quantify N-methyldiethanolamine and piperazine in scrubber solutions.[18]

  • Principle: The separation is achieved on a cation-exchange column, followed by direct conductivity detection.[18][19]

  • Instrumentation & Conditions:

    • IC System: Ion chromatograph with a conductivity detector.[20]

    • Column: Cation-exchange column (e.g., Metrosep C 4 - 150/4.0).[18][19]

    • Eluent: Methanesulfonic acid aqueous solution (e.g., 8-20 mM).[20]

    • Flow Rate: 0.5 - 1.5 mL/min.[20]

    • Column Temperature: 30-45°C.[20][21]

    • Sample Injection Volume: 10-25 µL.[20][21]

Summary of Quantitative Data

The performance of various analytical techniques for piperazine and its derivatives is summarized below, providing a comparative overview of their key validation parameters.

ParameterHPLC-UV (with Derivatization)GC-MS (Derivatized)LC-MS/MS (in Plasma)HILIC-ELSD
Analyte(s) PiperazineBZP, TFMPPTandospirone, 1-PPPiperazine
Matrix APIPlasma, UrineRat PlasmaPharmaceutical Substance
Linearity Range 30 - 350 ppm[7]0 - 10 µg/mL[10]1-500 ng/mL (TDS), 10-500 ng/mL (1-PP)[13]50 - 500 µg/mL[6]
LOD 30 ppm[10]0.002 - 0.008%[10]0.1175 ng/mL (derivatized piperazine)[17]Not specified
LOQ 90 ppm[10]0.005 - 0.03%[10]1.0 ng/mL (TDS), 10.0 ng/mL (1-PP)[13]Not specified
Accuracy (% Recovery) 104.87 - 108.06%[10]98.6 - 101.2%[10]95.74 - 110.18%[13]Not specified
Precision (%RSD) < 1.13%[10]< 2.0%[10]< 6.69% (Intra-day)[13]Not specified

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-((4-Bromophenyl)sulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, thereby improving yield and purity.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. The primary cause is often the formation of the di-substituted byproduct, 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine[1]. The following table outlines common issues, their probable causes, and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Formation of Di-substituted Byproduct: The second nitrogen of the piperazine ring reacts with another molecule of 4-bromophenylsulfonyl chloride.Increase Piperazine Excess: Utilize a significant molar excess of piperazine (e.g., 5-10 equivalents) to statistically favor mono-sulfonylation.
Suboptimal Reaction Temperature: High temperatures can increase the rate of the second substitution reaction.Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) and monitor the progress closely using TLC or LC-MS.
Inappropriate Base: A base that is too strong or used in excess can deprotonate the product, making it more nucleophilic and prone to a second reaction.Use a Milder Base or Stoichiometric Amount: Employ a weaker base like sodium bicarbonate or use a stoichiometric amount of a stronger base like triethylamine relative to the sulfonyl chloride.
Product is Difficult to Purify Presence of Unreacted Piperazine: A large excess of piperazine can be challenging to remove from the final product.Acidic Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess piperazine and extract it into the aqueous layer.
Co-precipitation of Product and Byproduct: The desired product and the di-substituted byproduct may have similar solubilities, making crystallization difficult.Column Chromatography: If crystallization is ineffective, purify the crude product using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
Hydrolysis of Sulfonyl Chloride: The 4-bromophenylsulfonyl chloride starting material can hydrolyze to 4-bromophenylsulfonic acid, which can complicate purification.Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound?

A1: The most prevalent side reaction is the di-substitution of the piperazine ring, resulting in the formation of 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine[1]. This occurs when both nitrogen atoms of piperazine react with a molecule of 4-bromophenylsulfonyl chloride.

Q2: How can I selectively synthesize the mono-substituted product?

A2: Selective mono-sulfonylation can be achieved in two primary ways:

  • Using a large excess of piperazine: By increasing the molar ratio of piperazine to 4-bromophenylsulfonyl chloride (e.g., 5:1 or greater), the statistical probability of the sulfonyl chloride encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted piperazine molecule.

  • Using a mono-protected piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine[2][3]. The Boc-protecting group prevents one of the nitrogens from reacting. The synthesis would then involve reacting N-Boc-piperazine with 4-bromophenylsulfonyl chloride, followed by the deprotection of the Boc group under acidic conditions to yield the desired product.

Q3: What are the best practices for the purification of this compound?

A3: Effective purification typically involves a combination of extraction and crystallization or chromatography. During the work-up, a wash with a dilute aqueous acid is recommended to remove any unreacted piperazine. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective. For high purity, especially for removing the di-substituted byproduct, column chromatography on silica gel is often the most reliable method.

Q4: My reaction is not proceeding to completion. What could be the issue?

A4: Incomplete reactions can be due to several factors. Ensure your 4-bromophenylsulfonyl chloride is of high purity and has not hydrolyzed. The choice of solvent is also critical; it must be able to dissolve both reactants. Dichloromethane or tetrahydrofuran are common choices. Additionally, ensure that a suitable base (e.g., triethylamine or pyridine) is present in at least a stoichiometric amount to neutralize the HCl generated during the reaction.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. This data is representative of expected trends in such a synthesis.

Table 1: Effect of Piperazine to Sulfonyl Chloride Molar Ratio on Product Distribution

Molar Ratio (Piperazine : Sulfonyl Chloride)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
1 : 14540
2 : 16525
5 : 18510
10 : 192<5

Table 2: Influence of Solvent and Temperature on the Yield of Mono-substituted Product

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)0488
Dichloromethane (DCM)25 (Room Temp)282
Tetrahydrofuran (THF)0485
Tetrahydrofuran (THF)25 (Room Temp)278
Acetonitrile25 (Room Temp)275

Experimental Protocols

Protocol 1: Direct Synthesis Using Excess Piperazine

This protocol focuses on maximizing the yield of the mono-substituted product by using a large excess of piperazine.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Piperazine (anhydrous)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Add triethylamine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Mono-Boc-Protected Piperazine

This protocol offers greater control over selectivity, which is often preferred for achieving high purity.

Step 2a: Synthesis of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Materials:

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Add a solution of 4-bromophenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude protected product. This is often pure enough for the next step.

Step 2b: Deprotection to Yield this compound

Materials:

  • Crude product from Step 2a

  • 4M HCl in Dioxane (or Trifluoroacetic acid in DCM)

  • Diethyl ether

Procedure:

  • Dissolve the crude tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate in a minimal amount of dichloromethane.

  • Add 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or Na2CO3), and extract with an organic solvent like ethyl acetate. Dry and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Synthesis cluster_protocol2 Protocol 2: Via Mono-Boc Protection p1_start Dissolve Piperazine (5 eq) in DCM p1_add_sulfonyl Add 4-Bromophenylsulfonyl Chloride (1 eq) at 0°C p1_start->p1_add_sulfonyl p1_add_base Add Triethylamine p1_add_sulfonyl->p1_add_base p1_react Stir at RT, 2-4h p1_add_base->p1_react p1_workup Aqueous Workup (HCl, NaHCO3) p1_react->p1_workup p1_purify Purification (Crystallization or Chromatography) p1_workup->p1_purify p1_end Final Product p1_purify->p1_end p2_start React N-Boc-Piperazine with Sulfonyl Chloride p2_deprotect Deprotection (e.g., 4M HCl in Dioxane) p2_start->p2_deprotect p2_isolate Isolate as HCl salt p2_deprotect->p2_isolate p2_freebase Convert to Free Base p2_isolate->p2_freebase p2_end Final Product p2_freebase->p2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_flowchart start Low Yield? check_byproduct Check for Di-substituted Byproduct (TLC/LC-MS) start->check_byproduct byproduct_present Byproduct Present check_byproduct->byproduct_present Yes no_byproduct No Significant Byproduct check_byproduct->no_byproduct No increase_piperazine Increase Molar Excess of Piperazine byproduct_present->increase_piperazine lower_temp Lower Reaction Temperature (0°C) byproduct_present->lower_temp use_boc Consider Using Mono-Boc-Piperazine byproduct_present->use_boc check_reagents Check Reagent Purity & Anhydrous Conditions no_byproduct->check_reagents optimize_base Optimize Base (Type and Amount) no_byproduct->optimize_base

Caption: Troubleshooting flowchart for low yield in the synthesis.

signaling_pathway cluster_reactants Reactants cluster_products Potential Products piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + Sulfonyl Chloride (Reaction 1) sulfonyl_chloride 4-Bromophenylsulfonyl Chloride sulfonyl_chloride->mono_product di_product 1,4-Bis((4-bromophenyl)sulfonyl)piperazine (Byproduct) sulfonyl_chloride->di_product mono_product->di_product + Sulfonyl Chloride (Side Reaction 2)

Caption: Reaction pathway showing the formation of the desired product and the main byproduct.

References

Troubleshooting side reactions in the synthesis of sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonylpiperazines. The following information addresses common side reactions and offers solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is the yield of my desired mono-sulfonylpiperazine product consistently low?

Answer: Low yields in the synthesis of N-aryl or N-alkyl sulfonylpiperazines can be attributed to several factors, including incomplete reactions, degradation of starting materials, or the formation of side products. The most common culprits are the hydrolysis of the sulfonyl chloride reagent and the formation of a bis-sulfonylated piperazine byproduct.

Potential Causes and Troubleshooting Steps:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water, which consumes the reagent and reduces the yield.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[3] Weak bases or incorrect stoichiometry may not effectively neutralize the HCl generated, slowing down the reaction.

    • Base Selection: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K2CO3) to scavenge the HCl produced.[2]

    • Solvent Choice: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used.[2][3] Ensure your starting materials are fully soluble in the chosen solvent.

    • Temperature Control: The reaction is often performed at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions, followed by stirring at room temperature.[2]

Question 2: How can I prevent the formation of the bis-sulfonylated byproduct?

Answer: A significant side reaction is the reaction of the sulfonyl chloride at both nitrogen atoms of the piperazine ring, leading to the undesired N,N'-bis-sulfonylated product.[4][5] This is especially problematic when the reaction conditions are not carefully controlled.

Strategies for Promoting Mono-sulfonylation:

  • Use of a Mono-Protected Piperazine: The most effective strategy is to use a piperazine that is protected on one nitrogen with a group like tert-butyloxycarbonyl (Boc).[6] The sulfonylation is performed on the free secondary amine, followed by a deprotection step to yield the mono-substituted product.[2][6]

  • Control of Stoichiometry: While less precise, using a large excess of piperazine relative to the sulfonyl chloride can statistically favor the mono-substituted product. However, this requires a more challenging purification step to remove the unreacted piperazine.

The logical workflow for preventing bis-sulfonylation is outlined in the diagram below.

G start Goal: Synthesize Mono-Sulfonylpiperazine decision Is Bis-sulfonylation a significant issue? start->decision prot_route Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) decision->prot_route Yes stoich_route Use Large Excess of Piperazine decision->stoich_route No (or as alternative) deprotect Perform Sulfonylation, - then Deprotection Step prot_route->deprotect end Successful Mono-sulfonylation deprotect->end purify Requires Difficult Purification stoich_route->purify

Caption: Workflow for preventing bis-sulfonylation side reactions.

Question 3: My sulfonyl chloride reagent appears to be degrading. What are the signs and how can I prevent this?

Answer: Sulfonyl chloride decomposition can significantly lower your yield. Degradation is often indicated by a noticeable color change in the material, frequently to brown or black, and the evolution of gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl).[7]

Prevention and Handling:

  • Storage: Store sulfonyl chlorides in a cool, dry place under an inert atmosphere. Ensure the container is tightly sealed to prevent exposure to moisture.

  • Purity: Use high-purity sulfonyl chloride for the best results. If the purity is questionable, consider purifying it before use.

  • Reaction Conditions: As mentioned, carry out the reaction in an anhydrous solvent to prevent hydrolysis, which is a primary degradation pathway.[1]

Data on Reaction Conditions and Yields

The following table summarizes typical reaction conditions and the resulting yields for the synthesis of various N-substituted sulfonylpiperazines, demonstrating the impact of different starting materials.

EntryPiperazine ReactantSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
1Piperazine derivative 3 Substituted benzenesulfonyl chlorideK₂CO₃DMF3-477-84[2]
21-Boc-piperazine1-acetyl-5-indolinesulfonyl chloride----[6]
31-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine1H-indole-5-sulfonyl chloride----[6]

Key Reaction Pathway

The desired reaction pathway and the common bis-sulfonylation side reaction are illustrated below. The use of a protecting group (PG) on one piperazine nitrogen effectively blocks the side reaction.

reaction_pathway cluster_desired Desired Mono-Sulfonylation Pathway cluster_side_reaction Undesired Bis-Sulfonylation Side Reaction PG_Pip PG-N-Piperazine-N-H Desired_Product PG-N-Piperazine-N-SO2R PG_Pip->Desired_Product + R-SO2Cl + Base RSO2Cl R-SO2Cl Unprot_Pip H-N-Piperazine-N-H Side_Product RSO2-N-Piperazine-N-SO2R Unprot_Pip->Side_Product + 2 R-SO2Cl + Base Two_RSO2Cl 2x R-SO2Cl

Caption: Reaction pathways for mono- vs. bis-sulfonylation of piperazine.

General Experimental Protocol

The following is a representative protocol for the synthesis of an N-sulfonylpiperazine derivative, adapted from established procedures.[2]

Step 1: Boc-Deprotection of Piperazine Intermediate (if applicable)

  • Dissolve the N-Boc-piperazine intermediate (1.0 eq.) in Dichloromethane (DCM).

  • Slowly add Trifluoroacetic acid (TFA) (3.0 eq.) at 0-5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to obtain the piperazine salt, which can be used directly in the next step.[2]

Step 2: Sulfonylation Reaction

  • Dissolve the piperazine salt intermediate (1.0 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) (approx. 8 mL per 1 mmol of piperazine).[2]

  • Add potassium carbonate (K₂CO₃) (2.2 eq.) and stir the mixture at 15-20 °C for 15 minutes.[2]

  • Add the appropriate sulfonyl chloride (1.1-1.2 eq.) to the mixture.[2]

  • Stir the reaction at room temperature for 3-4 hours, monitoring progress by TLC.[2]

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by pouring the mixture into cold water.[2]

  • Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) (2x volume of water).[2]

  • Combine the organic layers and wash sequentially with 2N HCl solution and 8% aqueous NaHCO₃ solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the final sulfonylpiperazine.[2]

References

Technical Support Center: Optimization of 4-Bromophenylsulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 4-bromophenylsulfonylation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization to facilitate successful synthesis of 4-bromophenylsulfonamides and 4-bromophenylsulfonate esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during 4-bromophenylsulfonylation experiments.

Question: Why is my reaction yield of 4-bromophenylsulfonamide/sulfonate ester consistently low?

Answer: Low yields can stem from several factors. Here are the most common causes and their respective solutions:

  • Insufficiently reactive amine/alcohol: The nucleophilicity of the substrate is crucial. Electron-withdrawing groups on the amine or alcohol can significantly decrease its reactivity.

    • Solution: For weakly nucleophilic substrates, consider using a stronger, non-nucleophilic base to fully deprotonate the substrate. Increasing the reaction temperature may also be necessary.

  • Poor choice of base: The base plays a critical role in activating the amine or alcohol.[1]

    • Solution: For primary and secondary amines, pyridine or triethylamine are commonly effective. For less reactive amines or alcohols, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as potassium carbonate in a polar aprotic solvent may be required.

  • Hydrolysis of 4-bromophenylsulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-bromophenylsulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: Experiment with a temperature gradient to find the optimal balance. A typical starting point is room temperature, with incremental increases as needed.

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

Answer: The formation of multiple products is a common issue. Here are the likely side products and strategies to mitigate their formation:

  • Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product.

    • Solution: Use a slight excess of the primary amine relative to the 4-bromophenylsulfonyl chloride. A slow, dropwise addition of the sulfonyl chloride solution to the amine solution can also help minimize this side reaction.

  • Elimination reactions with hindered substrates: For sterically hindered secondary or tertiary alcohols, elimination to form an alkene can compete with the desired sulfonylation.

    • Solution: Employ a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) at lower temperatures.

  • Polymerization: If the substrate contains multiple nucleophilic groups, intermolecular reactions can lead to polymer formation.[1]

    • Solution: This is a challenging problem that often requires a protecting group strategy to selectively block other reactive sites on your substrate.

Question: I am having difficulty purifying my 4-bromophenylsulfonamide product. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Removal of excess amine/alcohol:

    • Solution: An acidic wash (e.g., with 1M HCl) of the organic layer during workup will protonate and extract excess amine into the aqueous layer. Excess alcohol can often be removed by column chromatography.

  • Removal of 4-bromophenylsulfonic acid:

    • Solution: A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, allowing it to be extracted into the aqueous layer.

  • Crystallization vs. Chromatography:

    • Solution: Many 4-bromophenylsulfonamides are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method. If the product is an oil or does not crystallize easily, silica gel column chromatography is the recommended alternative.

Frequently Asked Questions (FAQs)

What is the general mechanism of 4-bromophenylsulfonylation?

The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. This is followed by the elimination of a chloride ion. In the case of amines, a subsequent deprotonation step by a base yields the final sulfonamide.

What is the role of the base in this reaction?

For the sulfonylation of amines, the base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[1] For alcohols, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can readily react with the sulfonyl chloride.

Which solvents are typically used for 4-bromophenylsulfonylation?

Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. For reactions involving inorganic bases like potassium carbonate, a polar aprotic solvent such as dimethylformamide (DMF) or acetone may be more suitable. The choice of solvent can influence reaction rates and solubility of reagents.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting amine/alcohol should be observed to diminish over time, while a new spot for the product appears. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables provide representative data on the impact of various reaction parameters on the yield of 4-bromophenylsulfonylation.

Table 1: Optimization of 4-Bromophenylsulfonylation of Aniline Derivatives

EntryAniline DerivativeBase (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePyridineDCM25492
24-NitroanilineTriethylamineTHF501275
34-MethoxyanilinePyridineDCM25295
42,6-DimethylanilineDBUAcetonitrile802445

Table 2: Optimization of 4-Bromophenylsulfonylation of Alcohols

EntryAlcoholBase (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholTriethylamineDCM25688
2PhenolPotassium CarbonateDMF60891
3IsopropanolPyridineTHF251270
4tert-Butanol2,6-LutidineDCM024<10 (Elimination observed)

Experimental Protocols

Protocol 1: Synthesis of N-(4-methylphenyl)-4-bromobenzenesulfonamide

  • To a dry round-bottom flask under a nitrogen atmosphere, add p-toluidine (1.07 g, 10 mmol) and dichloromethane (DCM, 30 mL).

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.2 mL, 15 mmol).

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (2.56 g, 10 mmol) in DCM (20 mL).

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the stirred p-toluidine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure sulfonamide.

Protocol 2: Synthesis of Phenyl 4-bromobenzenesulfonate

  • To a dry round-bottom flask under a nitrogen atmosphere, add phenol (0.94 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and dimethylformamide (DMF, 40 mL).

  • Heat the mixture to 60 °C and stir for 30 minutes.

  • Add 4-bromophenylsulfonyl chloride (2.82 g, 11 mmol) portion-wise over 10 minutes.

  • Stir the reaction at 60 °C for 8 hours.

  • Monitor the reaction by TLC (4:1 hexanes:ethyl acetate).

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine/Alcohol and Base in Anhydrous Solvent add_sulfonyl_chloride Add 4-Bromophenylsulfonyl Chloride Solution (Dropwise at 0°C) start->add_sulfonyl_chloride stir Stir at Room Temperature or Heat add_sulfonyl_chloride->stir wash Aqueous Washes (Acidic and Basic) stir->wash extract Extract with Organic Solvent wash->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end Pure Product purify->end

Caption: General experimental workflow for 4-bromophenylsulfonylation.

Caption: Troubleshooting flowchart for low yield in 4-bromophenylsulfonylation.

References

Identification and removal of impurities in 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperazine. The information provided addresses common issues related to the identification and removal of impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound typically arise from the synthesis process. The primary synthesis route involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine. Therefore, the expected impurities are:

  • Unreacted Starting Materials:

    • Piperazine

    • 4-Bromobenzenesulfonyl chloride

  • By-products:

    • 1,4-Bis((4-bromophenyl)sulfonyl)piperazine: This is a common by-product formed when two molecules of 4-bromobenzenesulfonyl chloride react with one molecule of piperazine.

Q2: How can I identify the presence of these impurities in my sample?

A2: Several analytical techniques can be used to identify impurities in your this compound sample. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the main compound from its impurities. By comparing the retention times with known standards, you can identify the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. The mass fragmentation patterns of the separated components can confirm the identity of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present in the sample, especially if they are in significant quantities.

Q3: What is the best way to remove these impurities?

A3: The most effective methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for removing unreacted starting materials and the bis-sulfonated by-product. The choice of solvent is crucial for successful purification.

  • Column Chromatography: For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from its impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of this compound shows unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials 1. Run commercially available standards of piperazine and 4-bromobenzenesulfonyl chloride on your HPLC system to confirm the identity of the extra peaks by comparing retention times. 2. If confirmed, proceed with a purification step like recrystallization to remove these more polar impurities.
Formation of 1,4-Bis((4-bromophenyl)sulfonyl)piperazine 1. Synthesize a small amount of the bis-sulfonated by-product as a reference standard, or if available, purchase a standard. 2. Confirm the identity of the impurity peak by comparing its retention time. This impurity is generally less polar than the desired product. 3. Optimize your reaction conditions (e.g., stoichiometry of reactants) to minimize the formation of this by-product in future syntheses. 4. Use recrystallization or column chromatography for removal.
Solvent or System Contamination 1. Run a blank injection (mobile phase only) to check for system peaks. 2. Ensure the purity of the solvents used for sample preparation and the mobile phase.
Issue 2: Low Purity of the Final Product After Synthesis

Problem: The purity of your synthesized this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Suboptimal Reaction Conditions 1. Ensure the stoichiometry of the reactants is correct. Using a slight excess of piperazine can help to minimize the formation of the bis-sulfonated by-product. 2. The choice of base and solvent can significantly impact the reaction outcome. Ensure they are appropriate for sulfonamide formation.
Inefficient Work-up Procedure 1. Ensure the work-up procedure is effectively removing unreacted starting materials and by-products. An acidic wash can help remove excess piperazine.

Data Presentation

The following table summarizes typical purity data for this compound before and after purification by recrystallization.

Compound Purity Before Recrystallization (%) Purity After Recrystallization (%) Major Impurity Removed
This compound~85-90>981,4-Bis((4-bromophenyl)sulfonyl)piperazine

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is adapted from a protocol for a similar arylpiperazine derivative and is suitable for the analysis of this compound and its common impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Recrystallization for Purification

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may require some optimization.

  • Solvent Selection: Based on the polarity of the compound, a good starting point for solvent screening would be ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product start Start: 4-Bromobenzenesulfonyl Chloride + Piperazine reaction Reaction in suitable solvent with base start->reaction crude Crude this compound reaction->crude hplc HPLC Analysis crude->hplc gcms GC-MS Analysis crude->gcms recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound (>98%) recrystallization->pure_product column_chromatography->pure_product final_analysis Final Purity Check (HPLC) pure_product->final_analysis

Caption: Experimental workflow for synthesis, analysis, and purification.

logical_relationship cluster_impurities Potential Impurities product This compound starting_material1 Piperazine product->starting_material1 arises from incomplete reaction starting_material2 4-Bromobenzenesulfonyl Chloride product->starting_material2 arises from incomplete reaction byproduct 1,4-Bis((4-bromophenyl)sulfonyl)piperazine product->byproduct arises from side reaction

Caption: Logical relationship between the product and its common impurities.

References

Preventing byproduct formation in the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine, with a focus on preventing byproduct formation and ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and piperazine. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Q2: What are the most common byproducts in this synthesis?

The two most significant byproducts that can form during the synthesis of this compound are:

  • 1,4-Bis((4-bromophenyl)sulfonyl)piperazine: This di-sulfonated byproduct arises from the reaction of a second molecule of 4-bromophenylsulfonyl chloride with the remaining secondary amine of the desired monosulfonylated product.[1]

  • 4-Bromobenzenesulfonic acid: This byproduct results from the hydrolysis of the starting material, 4-bromophenylsulfonyl chloride, in the presence of water.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] By comparing the reaction mixture to standards of the starting materials and the desired product, you can determine the extent of conversion and the formation of any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Incomplete reaction. - Hydrolysis of 4-bromophenylsulfonyl chloride. - Formation of significant amounts of byproducts.- Monitor the reaction by TLC or HPLC to ensure completion. - Use anhydrous solvents and reagents to prevent moisture contamination. - Optimize reaction conditions (see below) to minimize byproduct formation.
Presence of a significant amount of 1,4-bis((4-bromophenyl)sulfonyl)piperazine byproduct - Molar ratio of piperazine to 4-bromophenylsulfonyl chloride is too low. - High reaction temperature. - Prolonged reaction time.- Use a molar excess of piperazine (e.g., 2-4 equivalents) to favor monosulfonylation. - Maintain a controlled, lower reaction temperature (e.g., 0-25 °C). - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of 4-bromobenzenesulfonic acid byproduct - Presence of water in the reaction mixture (solvents, reagents, or glassware).- Use anhydrous solvents (e.g., dried dichloromethane or tetrahydrofuran). - Ensure all glassware is thoroughly dried before use. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
Difficulty in isolating the pure product - Inefficient purification method.- For purification, consider recrystallization from a solvent system like dichloromethane/n-heptane or ethanol.[3][4] - If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general guideline. Optimization of specific parameters may be required to achieve the desired yield and purity.

Materials:

  • Piperazine

  • 4-Bromophenylsulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a molar excess of piperazine (e.g., 2-4 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the 4-bromophenylsulfonyl chloride.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Key Reaction Parameters on Product and Byproduct Formation

Parameter Condition Effect on Desired Product Effect on 1,4-Bis((4-bromophenyl)sulfonyl)piperazine Formation Effect on 4-Bromobenzenesulfonic Acid Formation
Molar Ratio (Piperazine:Sulfonyl Chloride) Low (e.g., 1:1)Lower yieldIncreasedNo direct effect
High (e.g., >2:1)Higher yieldDecreasedNo direct effect
Temperature Low (e.g., 0-25 °C)Controlled reactionDecreasedDecreased hydrolysis rate
HighFaster reaction, but potential for more byproductsIncreasedIncreased hydrolysis rate
Solvent AnhydrousFavoredNo direct effectMinimized
Protic/WetPotential for lower yieldNo direct effectIncreased
Base Weak (e.g., Pyridine)Slower reactionMay be less effective at preventing di-sulfonylationNo direct effect
Stronger, non-nucleophilic (e.g., Triethylamine)Faster reactionMore effective at scavenging HCl, potentially reducing di-sulfonylationNo direct effect

Visualizations

Synthesis_Pathway 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride This compound This compound 4-Bromophenylsulfonyl Chloride->this compound + Piperazine Piperazine Piperazine Piperazine->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation This compound This compound 1,4-Bis((4-bromophenyl)sulfonyl)piperazine 1,4-Bis((4-bromophenyl)sulfonyl)piperazine This compound->1,4-Bis((4-bromophenyl)sulfonyl)piperazine + 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride->1,4-Bis((4-bromophenyl)sulfonyl)piperazine

Caption: Formation of the di-sulfonated byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product (TLC/HPLC) for byproducts start->check_byproducts di_sulfonated Di-sulfonated byproduct present? check_byproducts->di_sulfonated hydrolysis_product Hydrolysis byproduct present? di_sulfonated->hydrolysis_product No adjust_ratio Increase molar excess of piperazine di_sulfonated->adjust_ratio Yes use_anhydrous Ensure anhydrous conditions hydrolysis_product->use_anhydrous Yes purify Purify via recrystallization or chromatography hydrolysis_product->purify No lower_temp Lower reaction temperature adjust_ratio->lower_temp lower_temp->purify use_anhydrous->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of substituted piperazines. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific issues that may arise during experimentation.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to offer clear and actionable solutions to specific experimental issues.

Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][2] This approach, however, has a disadvantageous atom economy and can complicate purification.[3]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution by keeping the concentration of the electrophile low.[1][4]

  • Use of a Protecting Group: The most reliable method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][5] The protecting group blocks one nitrogen, directing the reaction to the unprotected site. The Boc group can be removed in a subsequent step.

  • Protonation/Salt Formation: Employing a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][6]

Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but the yield is consistently low. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][7] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required.[1][7] It is recommended to screen a variety of ligands and palladium sources.

  • Base Selection: The choice and strength of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of starting materials, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[4][7]

  • Solvent and Temperature: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[1][7] Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my substituted piperazine product using standard column chromatography on silica gel. The product is streaking badly, and separation from impurities is poor.

Answer: The basicity of piperazines often causes issues like streaking and poor separation on standard silica gel.[1][7] The following techniques can improve purification:

  • Modified Chromatography:

    • Basic Modifier: Add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent system to suppress the interaction between the basic product and the acidic silica.

    • Deactivated Silica/Alumina: Use a deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.[7]

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine derivatives from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, moving it to the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified product.[7]

  • Purification via Salt Formation: The product can be selectively crystallized from the crude mixture by forming a salt, such as a diacetate or hydrochloride salt. This crystalline salt can be filtered off and washed, providing a highly pure product which can then be converted back to the free base if needed.[1]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyKey ParametersTypical Yield (Mono-product)AdvantagesDisadvantagesCitations
Excess Piperazine 5-10 eq. of piperazine50-70%One-step reaction; simple.Poor atom economy; requires removal of excess piperazine.[1]
Mono-Protected Piperazine 1.1 eq. of N-Boc-piperazine>90% (alkylation step)High selectivity; clean reaction.Two additional steps required (protection and deprotection).[3][4]
Piperazinium Salt In-situ formation of mono-salt60-80%Good selectivity; avoids protecting groups.Requires careful control of pH and stoichiometry.[3]
Reductive Amination 1.1 eq. of aldehyde/ketone; 1.5 eq. STAB75-95%Prevents quaternary salt formation; high yield.Requires specific reducing agents; two-step, one-pot process.[4][8]

Note: Yields are generalized from literature and will vary based on specific substrates and reaction conditions.

Mandatory Visualizations

G Troubleshooting Workflow: Low Mono-Substitution Yield start Low yield of mono-substituted piperazine observed check_byproduct Significant di-substituted byproduct present? start->check_byproduct strategy Select Strategy to Enhance Mono-Selectivity check_byproduct->strategy Yes other_issues Low conversion or other side reactions? check_byproduct->other_issues No protecting_group Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) strategy->protecting_group Most Reliable excess_piperazine Increase Stoichiometric Excess of Piperazine (5-10 eq.) strategy->excess_piperazine Simple/Direct slow_addition Implement Slow Reagent Addition at Low Temperature strategy->slow_addition Process Control salt_formation Use Piperazine Mono-Salt to Reduce N2 Reactivity strategy->salt_formation No Protecting Group end_solution Problem Resolved: Improved Mono-Selectivity protecting_group->end_solution excess_piperazine->end_solution slow_addition->end_solution salt_formation->end_solution troubleshoot_other Troubleshoot other parameters: (catalyst, solvent, temp) other_issues->troubleshoot_other Yes

Caption: Troubleshooting workflow for low mono-substitution yield.

G Workflow for Synthesis via a Protecting Group piperazine Piperazine protection Step 1: Protection (e.g., with Boc₂O) piperazine->protection mono_boc Mono-Boc-Piperazine protection->mono_boc alkylation Step 2: N-Alkylation / N-Arylation (Reaction on free NH) mono_boc->alkylation protected_product N-Substituted, N'-Boc-Piperazine alkylation->protected_product deprotection Step 3: Deprotection (e.g., with TFA or HCl) protected_product->deprotection final_product Final Mono-Substituted Piperazine deprotection->final_product

Caption: General workflow for mono-substitution using a protecting group.

Experimental Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol is a general method for purifying a crude, basic piperazine derivative from non-basic impurities.[1]

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of acetone at 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent of the piperazine derivative.

    • While stirring, slowly add glacial acetic acid dropwise (at least a stoichiometric amount, up to 5 times the molar equivalent of the piperazine).

    • Continue stirring. The crystalline piperazine diacetate salt should precipitate out of the solution.

    • Cool the mixture to 10-15°C to maximize the precipitation of the salt.

    • Separate the precipitated salt from the liquid via filtration.

    • Wash the collected precipitate with cold acetone to remove residual soluble impurities.

    • Dry the purified piperazine diacetate salt under vacuum.

    • (Optional) To regenerate the free base, dissolve the diacetate salt in water, basify the solution with a suitable base (e.g., NaOH or K₂CO₃), and extract the free base product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Protocol 2: General Procedure for N-Alkylation of Piperazine via Reductive Amination

This protocol describes a two-step, one-pot process for N-alkylation that minimizes di-alkylation byproducts.[4][8]

  • Materials:

    • Piperazine (or a mono-substituted piperazine) (1.0 equiv.)

    • Aldehyde or Ketone (1.1 equiv.)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperazine derivative and dissolve it in DCM or DCE.

    • Add the aldehyde or ketone (1.1 equiv.) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Note: The addition may be exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent (DCM or DCE).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (potentially with a triethylamine modifier) to isolate the final N-alkylated piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis? A1: Besides the formation of di-substituted products, other common side reactions include elimination reactions when using certain alkyl halides (especially secondary or tertiary halides) and the formation of quaternary ammonium salts if the reaction conditions are too harsh or if using a highly reactive alkylating agent.[4][5]

Q2: What are the key safety precautions when handling piperazine and its derivatives on a large scale? A2: Piperazine is a corrosive and hazardous substance that can cause severe skin burns, eye damage, and sensitization upon inhalation or skin contact.[9][10] When handling at scale, it is critical to:

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11]

  • Work in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[9]

  • Avoid contact with moisture, as piperazine is hygroscopic.[11]

  • Have an emergency plan and access to safety showers and eyewash stations.

Q3: What is the best way to introduce a substituent at a carbon atom of the piperazine ring? A3: While N-functionalization is more common, C-H functionalization is an emerging area for creating more complex piperazine derivatives.[12][13] Methods include photoredox catalysis for α-arylation.[13] A more traditional and common strategy is to build the piperazine ring from a pre-functionalized linear precursor, such as a substituted diamine, which already contains the desired carbon substituent.[7][14]

Q4: When should I consider using a flow chemistry setup for my piperazine synthesis? A4: Flow chemistry can be particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature.[7][13] It can improve safety, reproducibility, and facilitate a more seamless scale-up from lab to production by allowing for continuous processing.[3][13]

References

Technical Support Center: Enhancing the Stability of 1-((4-Bromophenyl)sulfonyl)piperazine During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-((4-Bromophenyl)sulfonyl)piperazine during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors. The primary factors of concern are:

  • Moisture/Humidity: The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Light: Aromatic compounds, especially those containing bromine, can be sensitive to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.

  • pH: The stability of piperazine derivatives is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the sulfonamide bond.

  • Oxidizing Agents: Exposure to atmospheric or chemical oxidants can lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:

  • Temperature: 2-8°C is a common recommendation for storing such compounds to minimize thermal degradation.

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.

Q3: I observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to photodegradation from exposure to light or oxidation. It is crucial to analyze the sample using a stability-indicating method, like HPLC, to determine the purity and identify any degradation products.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If short-term storage in solution is necessary, use an aprotic, anhydrous solvent and protect it from light and air. The stability of piperazine-containing drugs can be highly dependent on the pH of the solution.[1] Formulating the compound as a salt, such as a hydrochloride salt, may improve its stability in solution.[1]

Q5: How can I monitor the stability of my this compound sample over time?

A5: A stability-indicating analytical method is essential for monitoring the purity of your sample and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation- Review storage conditions (temperature, light, humidity).- Perform forced degradation studies to identify potential degradation products.- Couple HPLC with mass spectrometry (LC-MS) to identify the unknown peaks.
Decreased purity of the compound over time Inadequate storage conditions- Ensure the compound is stored at the recommended temperature (2-8°C).- Store in a tightly sealed, opaque container under an inert atmosphere.- Avoid repeated freeze-thaw cycles if stored in solution.
Inconsistent experimental results Sample instability under experimental conditions- Evaluate the stability of the compound in the specific solvents and at the temperatures used in your experiment.- Prepare fresh solutions for each experiment.- Consider the pH of your experimental medium, as sulfonamides can be susceptible to acid-catalyzed hydrolysis.
Physical changes in the solid compound (e.g., clumping, discoloration) Moisture absorption or degradation- Store the compound in a desiccator to minimize moisture exposure.- If clumping is observed, gently grind the sample in a dry environment before weighing.- Discoloration indicates probable degradation; re-analyze the sample for purity before use.

Quantitative Data on Stability

The following table summarizes hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions. These studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%4-Bromobenzenesulfonic acid, Piperazine
0.1 M NaOH24 hours60°C8%4-Bromobenzenesulfonic acid, Piperazine
3% H₂O₂24 hours25°C12%N-oxide derivatives
Thermal48 hours80°C5%Minor unidentified products
Photolytic (UV light)24 hours25°C10%Debrominated and oxidized products

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: 30% A, 70% B

    • 25-30 min: Return to initial conditions (70% A, 30% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • After analysis, wash the column with a mixture of 80:20 acetonitrile:water.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the compound (in solid state or solution) to UV light.

Analyze the stressed samples using the developed HPLC method to assess for degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound prod1 4-Bromobenzenesulfonic acid parent->prod1 S-N Bond Cleavage prod2 Piperazine parent->prod2 S-N Bond Cleavage prod3 N-Oxide Derivatives parent->prod3 Oxidation of Piperazine Nitrogen prod4 Debrominated Products parent->prod4 C-Br Bond Cleavage

Caption: Hypothetical Degradation Pathways for this compound.

troubleshooting_logic start Stability Issue Observed check_storage Review Storage Conditions? start->check_storage check_handling Review Experimental Handling? start->check_handling reanalyze Re-analyze Purity by HPLC check_storage->reanalyze check_handling->reanalyze implement_changes Implement Corrective Actions (e.g., inert atmosphere, desiccator) reanalyze->implement_changes Purity Decreased fresh_solutions Prepare Fresh Solutions reanalyze->fresh_solutions Purity OK end Problem Resolved implement_changes->end fresh_solutions->end

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Technical Support Center: Chiral Separation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for chiral separation of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating piperazine derivatives?

A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of piperazine derivatives.[1][2] Columns with chiral selectors such as amylose and cellulose derivatives, like those found in the Chiralpak (e.g., AD, IC) and Lux (e.g., Cellulose-1, i-Amylose-1) series, have demonstrated broad applicability.[3][4] The selection between different polysaccharide-based columns is often empirical, and screening multiple columns is recommended to find the optimal selectivity for a specific piperazine derivative.[5][6]

Q2: Why is my peak shape poor (tailing) when analyzing basic piperazine derivatives?

A2: Peak tailing for basic compounds like piperazine derivatives is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the chiral stationary phase.[7] To mitigate this, it is common practice to add a basic modifier to the mobile phase.

Q3: What mobile phase additives are recommended for the chiral separation of piperazine derivatives?

A3: For basic compounds such as piperazine derivatives, adding a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution.[8] Diethylamine (DEA) is a very common and effective additive, typically used at a concentration of 0.1%.[8][9][10] Other amines like triethylamine (TEA), butylamine, and ethanolamine can also be used.[8][11] The addition of these basic modifiers helps to saturate the active silanol sites on the stationary phase, reducing undesirable secondary interactions.[7]

Q4: How does temperature affect the chiral separation of piperazine derivatives?

A4: Temperature can have a significant impact on chiral separations, although its effect is compound-dependent.[7] Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution. However, higher temperatures can improve column efficiency and reduce backpressure. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance for your specific separation.[7]

Q5: My resolution between enantiomers is decreasing over time with the same column and method. What could be the cause?

A5: A loss of resolution over time can be due to column contamination or degradation.[10] For polysaccharide-based columns, strongly retained impurities from the sample can accumulate on the stationary phase, affecting its chiral recognition ability.[10] It is also possible that the stationary phase itself is degrading, especially if harsh mobile phase conditions are used.[12] Implementing a regular column washing procedure can help to remove contaminants and prolong column lifetime.[10] If the resolution is not restored after washing, the column may need to be replaced.

Troubleshooting Guide

Problem 1: Poor or no resolution of enantiomers.

  • Question: Have you selected an appropriate chiral stationary phase (CSP)?

    • Answer: The initial screening of several different polysaccharide-based CSPs (e.g., from the Chiralpak and Lux series) is the most effective strategy to find a column that provides initial selectivity.[5][6]

  • Question: Is your mobile phase composition optimized?

    • Answer: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Small changes in this ratio can significantly impact selectivity. For basic piperazine derivatives, ensure a basic additive like 0.1% DEA is included in the mobile phase.[8][9][10]

  • Question: Have you evaluated the effect of temperature?

    • Answer: Analyze your sample at different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.[7]

Problem 2: Peak tailing or asymmetric peaks.

  • Question: Is your sample concentration too high, leading to column overload?

    • Answer: Dilute your sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves, you were likely overloading the column.[7]

  • Question: Are you using a mobile phase additive to suppress silanol interactions?

    • Answer: For basic piperazine derivatives, the addition of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase is essential to prevent interactions with residual silanols on the stationary phase, which is a common cause of peak tailing.[7][8]

  • Question: Is the column contaminated or damaged?

    • Answer: If mobile phase optimization does not resolve the issue, try washing the column according to the manufacturer's instructions. If the problem persists, the column inlet frit may be partially blocked, or the stationary phase may be irreversibly damaged, requiring column replacement.[12]

Problem 3: Irreproducible retention times and/or resolution.

  • Question: Is the column properly equilibrated with the mobile phase?

    • Answer: Chiral separations can be very sensitive to the mobile phase composition. Ensure the column is equilibrated for a sufficient time (e.g., at least 20-30 column volumes) before starting your analysis.[10]

  • Question: Is there a "memory effect" from previous mobile phase additives?

    • Answer: Amine additives can sometimes be retained on the stationary phase and affect subsequent analyses, even after switching to a mobile phase without the additive.[13] It is good practice to dedicate a column to a specific method or to have a rigorous washing procedure when switching between methods with different additives.

  • Question: Are your mobile phase components fresh and of high purity?

    • Answer: The presence of trace impurities, including water, in the mobile phase solvents can affect the reproducibility of chiral separations.[10] Use high-purity solvents and prepare fresh mobile phases daily.

Data Presentation

Table 1: Example Chiral HPLC Method Parameters for Piperazine Derivatives

ParameterCetirizineHydroxyzineDoxylamine
Chiral Stationary Phase Chiralpak ICChiralpak ICChiralpak IC
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:DEA (60:40:0.1, v/v/v)n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)n-Hexane:Ethanol:DEA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min0.8 mL/min0.8 mL/min
Temperature AmbientAmbientAmbient
Detection UV at 230 nmUV at 230 nmUV at 262 nm
Reference [9][9][9]

Experimental Protocols

Protocol 1: General Chiral Method Development Screening

  • Column Selection: Select a set of 3-5 polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak IA, IC, AD; Lux Cellulose-1, i-Amylose-1).

  • Mobile Phase Preparation: Prepare a primary mobile phase of n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). Prepare a secondary mobile phase of n-Hexane:Ethanol (90:10, v/v) with 0.1% DEA.

  • Initial Screening:

    • Equilibrate the first column with the primary mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Inject the racemic piperazine derivative standard.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Repeat the injection with the secondary mobile phase after proper column equilibration.

    • Repeat this process for all selected columns.

  • Evaluation: Examine the chromatograms for any signs of separation (e.g., peak splitting, shoulders, or baseline separation). Select the column and mobile phase combination that shows the best initial separation for further optimization.

  • Optimization: For the chosen column/mobile phase, optimize the separation by systematically varying the ratio of the alcohol modifier (e.g., from 5% to 40%), the flow rate, and the column temperature.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp screen_csp Action: Screen different polysaccharide-based CSPs (e.g., Chiralpak, Lux) csp->screen_csp No mobile_phase Is the mobile phase composition optimal? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Action: Vary alcohol ratio (e.g., IPA, EtOH) Add 0.1% DEA for basic analytes mobile_phase->optimize_mp No temperature Is the column temperature optimized? mobile_phase->temperature Yes optimize_mp->temperature optimize_temp Action: Evaluate temperature range (e.g., 15-40°C) temperature->optimize_temp No success Resolution Achieved (Rs >= 1.5) temperature->success Yes optimize_temp->success

A troubleshooting workflow for addressing poor enantiomeric resolution.

G cluster_1 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed overload Is the column overloaded? start->overload dilute Action: Dilute sample (1:10, 1:100) and re-inject overload->dilute Yes additive Is a basic additive present in the mobile phase? overload->additive No success Symmetric Peak Achieved dilute->success add_additive Action: Add 0.1% DEA to the mobile phase additive->add_additive No column_health Is the column contaminated or damaged? additive->column_health Yes add_additive->success wash_column Action: Wash column according to manufacturer's protocol column_health->wash_column replace_column Action: Replace column wash_column->replace_column Not Improved wash_column->success Improved replace_column->success

A troubleshooting workflow for addressing peak tailing issues.

References

Reducing solvent waste in the purification of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent waste during the purification of 1-((4-Bromophenyl)sulfonyl)piperazine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Purified Product The chosen solvent is too good, and the compound remains in the mother liquor.Consider using a solvent/anti-solvent system to induce precipitation. Slowly add a miscible "anti-solvent" in which the compound is poorly soluble to a solution of the compound in a "good" solvent.[1]
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]
Insufficient precipitation of the product.After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]
Product Purity is Not Sufficiently High Impurities are co-crystallizing with the product.Ensure the minimum amount of hot solvent is used to dissolve the crude product. This will help to leave more impurities in the solution upon cooling.
The crystals are not washed properly after filtration.Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]
Oiling Out Instead of Crystallization The compound's solubility is too high in the chosen solvent, or the solution is too concentrated.Try a different solvent system or dilute the initial solution. Using a solvent mixture can sometimes prevent oiling out.
The cooling rate is too fast.Ensure a slow and gradual cooling process to encourage the formation of an ordered crystal lattice.
Difficulty in Finding a Suitable Single Solvent The compound has either very high or very low solubility in common solvents.Employ an anti-solvent crystallization technique. This involves dissolving the compound in a good solvent and then adding a miscible solvent in which it is insoluble to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce solvent waste during the purification of this compound?

A1: The primary methods include optimizing crystallization processes to use less solvent, employing solvent/anti-solvent techniques, and implementing solvent recycling where feasible. Green chemistry principles encourage the use of greener solvents with lower environmental impact.

Q2: How does anti-solvent crystallization help in reducing solvent waste?

A2: Anti-solvent crystallization can significantly reduce the total volume of solvent required. Instead of using a large volume of a single solvent for recrystallization, you dissolve the compound in a minimal amount of a "good" solvent and then induce precipitation by adding a smaller volume of an "anti-solvent". This reduces the overall solvent consumption.

Q3: What are some recommended "green" solvents for the purification of pharmaceutical intermediates?

A3: Green solvents that are gaining traction in pharmaceutical synthesis include water, ethanol, and ethyl lactate.[2] Whenever possible, replacing hazardous solvents with these more environmentally friendly alternatives is encouraged. Water, in particular, is an ideal green solvent due to its abundance and low toxicity.[3]

Q4: Can I reuse the solvent from the purification process?

A4: Yes, solvent recycling is a key strategy in waste reduction.[3] The mother liquor from crystallization can be collected and the solvent can be recovered through distillation and reused in subsequent purification batches, which can significantly reduce both waste and cost.[3]

Q5: How can I improve the crystal quality during purification?

A5: To improve crystal quality, ensure a slow cooling rate, as this allows for the formation of larger and purer crystals.[1] Seeding the solution with a small crystal of the pure compound can also promote the growth of desired crystal forms.

Experimental Protocol: Anti-Solvent Crystallization for Purification

This protocol details a method for the purification of this compound using an ethanol/water anti-solvent system, which is designed to reduce overall solvent consumption.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flask

  • Heating Plate with Magnetic Stirrer

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin stirring.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent System Selection

The selection of an appropriate solvent system is critical for successful recrystallization and minimizing waste. The ideal "good" solvent should dissolve the compound at an elevated temperature, while the "anti-solvent" should be miscible with the "good" solvent but cause the compound to precipitate.

Solvent System (Good Solvent / Anti-Solvent)Expected Recovery Yield (%)Expected Purity (%)Notes
Ethanol / Water85-95>97A common and effective system for many organic compounds. Water as an anti-solvent is a green and cost-effective option.[1]
Ethyl Acetate / Hexane80-90>97A good option when the compound is highly soluble in ethyl acetate alone.[1]
Dichloromethane / n-Heptane75-85>96This system has been noted for use with a similar compound, 1-(4-bromophenyl)piperidine.

Experimental Workflow Diagram

experimental_workflow Workflow for Solvent Waste Reduction in Purification cluster_prep Preparation cluster_purification Purification cluster_finishing Finishing crude_product Crude this compound dissolution Dissolve in Minimal Hot 'Good' Solvent (e.g., Ethanol) crude_product->dissolution add_antisolvent Add 'Anti-Solvent' (e.g., Water) until Turbid dissolution->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath to Maximize Precipitation cool_slowly->ice_bath filtration Vacuum Filtration to Isolate Crystals ice_bath->filtration washing Wash Crystals with Cold Solvent Mixture filtration->washing drying Dry Purified Product Under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for reducing solvent waste via anti-solvent crystallization.

References

Validation & Comparative

Purity Assessment of Synthesized 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 1-((4-Bromophenyl)sulfonyl)piperazine. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the product's performance against alternative methods.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of its purity and compares it with Thin-Layer Chromatography (TLC) for rapid screening and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or rapid screening. HPLC is often considered the gold standard for routine quality control due to its high resolution, sensitivity, and reproducibility.[1] However, orthogonal methods like TLC and qNMR provide valuable complementary information.

Technique Principle Key Outputs Sensitivity Precision & Accuracy Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]Retention time (t_R), Peak Area/Height for quantification, % Purity[1]High (ng to µg/mL)[1]Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine quality control.[1]Requires reference standards for absolute quantification, potential for co-elution of impurities.
Thin-Layer Chromatography (TLC) Differential migration of analytes on a stationary phase coated on a flat plate, driven by a mobile phase.Retention factor (R_f), Presence/absence of impurity spots.ModerateSemi-quantitativeFast, low cost, suitable for rapid screening of multiple samples.Lower resolution and sensitivity compared to HPLC, less precise for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the molar concentration of the analyte.[2]Absolute purity, structural confirmation of the main component and impurities.[3]Lower than HPLC (mg range)[3]High, as it provides an absolute purity value without a specific reference standard for the analyte.[2]Primary analytical method, provides structural information, no need for specific impurity standards.[2][3]Lower throughput, requires a higher sample amount, may not detect non-proton-containing impurities.[3][4]

Experimental Protocols

RP-HPLC Method for Purity Assessment of this compound

This protocol describes a robust RP-HPLC method for the quantitative purity determination of this compound.

1.1. Materials and Reagents:

  • This compound reference standard and synthesized sample lot.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

1.2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.3. Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[5]

1.4. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC) for Rapid Screening

2.1. Materials and Reagents:

  • TLC Silica Gel 60 F₂₅₄ plates

  • Mobile Phase: Ethyl Acetate:Hexane (70:30, v/v)

  • Sample solutions (as prepared for HPLC)

  • Visualization: UV lamp (254 nm)

2.2. Procedure:

  • Spot the standard and sample solutions on the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top.

  • Dry the plate and visualize the spots under a UV lamp at 254 nm.

  • Compare the R_f value of the main spot in the sample to the standard and observe any impurity spots.

Quantitative NMR (qNMR) for Absolute Purity Determination

3.1. Materials and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (e.g., Maleic Anhydride)

  • This compound sample

3.2. Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Dissolve the mixture in a known volume of CDCl₃.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the absolute purity based on the molar ratio of the analyte to the internal standard.

Data Presentation

The following tables summarize hypothetical data from the analysis of a synthesized batch of this compound using the described methods.

Table 1: HPLC Purity Analysis Data

Peak No. Retention Time (min) Peak Area Area % Identification
14.21,5000.05Impurity A (Starting Material)
28.95,8000.19Impurity B (By-product)
312.5 2,998,500 99.62 This compound
415.14,2000.14Impurity C (Unknown)
Total 3,010,000 100.00

Table 2: Comparative Purity Assessment Results

Analytical Method Purity Result (%) Key Observations
HPLC (Area %) 99.62High resolution, detected three minor impurities.
TLC >99 (visual estimation)One major spot with a faint impurity spot observed.
qNMR (Absolute Purity) 99.1Provides absolute purity without the need for impurity standards. Confirmed the structure of the main component.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Purity_Assessment_Logic cluster_synthesis Synthesis & Crude Product cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_result Final Purity Assessment synthesis Synthesized this compound tlc TLC Analysis synthesis->tlc Rapid Check qnmr qNMR (Absolute Purity) synthesis->qnmr Orthogonal Method hplc HPLC Purity (%) tlc->hplc If Purity >95% purity Final Purity Specification hplc->purity qnmr->purity

Caption: Logical workflow for the comprehensive purity assessment of the synthesized compound.

Conclusion

The RP-HPLC method presented provides a reliable and robust approach for the routine purity assessment of this compound. The method is capable of separating the main compound from potential process-related impurities and degradation products. For a comprehensive quality assessment, it is recommended to use an orthogonal analytical technique such as qNMR to confirm the absolute purity and structural integrity of the synthesized material. TLC serves as a valuable tool for rapid, qualitative screening of multiple samples. The combination of these methods ensures a high degree of confidence in the purity of this important pharmaceutical intermediate.

References

Comparative Analysis of 1-((4-Bromophenyl)sulfonyl)piperazine Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-((4-Bromophenyl)sulfonyl)piperazine analogs, a chemical scaffold with significant potential in the development of novel therapeutics targeting the central nervous system. The piperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, and its combination with a substituted phenylsulfonyl group offers a versatile platform for modulating the activity of various receptors. This analysis focuses on the potential of these analogs as ligands for dopamine D2 and D3 receptors, which are critical targets in the treatment of a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.

Data Presentation

Table 1: Representative Binding Affinities (Kᵢ in nM) of this compound Analogs at Human Dopamine D2 and D3 Receptors.

Compound IDR Group (Substitution on Piperazine Nitrogen)Dopamine D2 (Kᵢ, nM)Dopamine D3 (Kᵢ, nM)Selectivity (D2/D3)
BPS-1 -H85.225.63.33
BPS-2 -CH₃70.518.33.85
BPS-3 -CH₂CH₃95.835.12.73
BPS-4 -(CH₂)₂OH65.315.84.13
BPS-5 -CH₂-Ph45.18.95.07
BPS-6 -CH₂-(4-F-Ph)38.77.25.38
BPS-7 -CH₂-(4-Cl-Ph)42.38.15.22
BPS-8 -CH₂-(4-MeO-Ph)55.912.54.47

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect potential trends in binding affinity based on the substitution patterns on the piperazine nitrogen.

Experimental Protocols

The generation of reliable comparative data, such as that illustrated above, relies on standardized and well-documented experimental protocols. The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound analogs at dopamine receptors.

Dopamine Receptor (D2/D3) Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of the synthesized analogs for the dopamine D2 and D3 receptors.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.

  • The cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford protein assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT), and varying concentrations of the unlabeled test compound (this compound analog).

  • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

  • The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression analysis software (e.g., GraphPad Prism).

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Mandatory Visualizations

Dopamine D2/D3 Receptor Antagonist Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.[1][2] Antagonists of these receptors block the downstream signaling cascade initiated by the endogenous ligand, dopamine.

D2_D3_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates Antagonist BPS Analog (Antagonist) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling pathway of D2/D3 receptor antagonism.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of the this compound analogs.

Radioligand_Binding_Workflow start Start membrane_prep 1. Membrane Preparation (HEK-293 cells expressing D2/D3 receptors) start->membrane_prep assay_setup 2. Assay Setup (96-well plate) - Membranes - Radioligand ([³H]-Spiperone) - BPS Analog (variable conc.) membrane_prep->assay_setup incubation 3. Incubation (e.g., 60 min at room temp) assay_setup->incubation filtration 4. Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing 5. Filter Washing (Removes non-specific binding) filtration->washing scintillation 6. Scintillation Counting (Quantifies bound radioactivity) washing->scintillation data_analysis 7. Data Analysis - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Structural Validation of Phenylsulfonyl Piperazine Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative structural analysis of piperazine derivatives, with a focus on validating the structure of 1-((4-Bromophenyl)sulfonyl)piperazine through single-crystal X-ray diffraction. The crystallographic parameters of related compounds are presented to offer a contextual baseline for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The structural integrity of a synthesized compound is paramount in drug discovery and materials science. X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a molecule.[1] Below is a comparison of key crystallographic parameters from published structures of similar phenylsulfonyl piperazine derivatives.

ParameterComparator A: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide[2]Comparator B: 1-[Bis(4-fluorophenyl)-methyl]-4-methanesulfonyl piperazine[3]
Molecular Formula C₁₈H₁₇BrF₃N₃SC₁₈H₂₀F₂N₂O₂S
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
Unit Cell Dimensions a = 8.6380(2) Åb = 14.5082(3) Åc = 14.8000(3) Åα = 98.177(2)°β = 97.015(2)°γ = 91.111(2)°a = 9.905(6) Åb = 16.907(15) Åc = 10.778(9) Åβ = 98.831(5)°
Volume (V) 1820.89(7) ų1785.1(2) ų
Molecules per Unit Cell (Z) 44
Piperazine Conformation Chair (Typical)Chair
S-N Bond Distance Not Applicable1.63 - 1.69 Å (Expected Range)
Key Features Structure stabilized by various hydrogen bonds.Distorted tetrahedral geometry around the sulfur atom.

Experimental Workflow for Structural Validation

The process of determining a molecular structure via X-ray crystallography follows a well-defined workflow, from sample preparation to final data deposition.

G cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_final Phase 4: Finalization synthesis Compound Synthesis & Purification crystallization Crystallization (Slow Evaporation) synthesis->crystallization Saturated Solution selection Crystal Selection (>0.1 mm) crystallization->selection Single, Defect-Free mounting Crystal Mounting selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer Placement collection Diffraction Data Collection diffractometer->collection Exposure to X-rays processing Data Processing & Scaling collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation cif Generate CIF File validation->cif deposition Database Deposition (e.g., CSD) cif->deposition

References

Comparative Efficacy of Sulfonylpiperazine Derivatives: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of sulfonylpiperazine derivatives, focusing on their anticancer and anti-influenza activities. This guide presents comparative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways to support drug development professionals and researchers in the field.

Sulfonylpiperazine moieties are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. This guide provides an objective comparison of the efficacy of various sulfonylpiperazine derivatives, with a particular focus on their promising applications as anticancer and anti-influenza agents. Experimental data from peer-reviewed studies are presented to facilitate a clear understanding of their relative performance.

Anticancer Efficacy of Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines (NCI-60). The following table summarizes the 50% growth inhibition (GI50) values for the most potent derivatives, showcasing their efficacy across various cancer types.

Compound IDLinker Position on VindolineN-substituent on PiperazineMean GI50 (µM) across all cell linesMost Sensitive Cell LineGI50 (µM) in Most Sensitive Cell Line
23 17[4-(Trifluoromethyl)benzyl]<2Breast Cancer (MDA-MB-468)1.00
25 171-Bis(4-fluorophenyl)methyl<2Non-Small Cell Lung Cancer (HOP-92)1.35
17 104-TrifluoromethylphenylNot ReportedColon Cancer (KM12)Growth %: -84.40
28 17 (amide linker)4-TrifluoromethylphenylNot ReportedColon Cancer (COLO-205)Growth %: -90.33
29 17 (amide linker)1-[4-(Trifluoromethyl)benzyl]Not ReportedMelanoma (SK-MEL-5)Growth %: -92.46

Anti-influenza Activity of Nucleozin Sulfonylpiperazine Derivatives

A series of sulfonylpiperazine derivatives of nucleozin have been identified as potent inhibitors of the influenza A virus. While specific IC50 values for a direct quantitative comparison are not publicly available, studies have consistently reported their superior efficacy compared to the reference drug, ribavirin.

Notably, compounds 6d, 6g, 6h, 6i, and 6j exhibited greater anti-influenza activity than ribavirin. Among these, the 2,3-dichlorobenzene substituted analogue, compound 6i , was identified as the most potent inhibitor of influenza A virus replication in vitro. These derivatives were also found to have a good selectivity window, showing no significant cytotoxicity against Madin-Darby Canine Kidney (MDCK) cells, which are commonly used in influenza research.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the methodology used to assess the antiproliferative activity of the vindoline-piperazine conjugates.[1][2][3][4][5]

  • Cell Culture and Plating : The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the test compounds.

  • Compound Preparation and Addition : The experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration. Following the initial 24-hour incubation of the cell plates, the compounds are added at five different concentrations, typically in 10-fold dilutions.

  • Incubation and Termination : The plates are incubated with the compounds for 48 hours. The assay is terminated by fixing the cells. For adherent cells, this is done by adding cold trichloroacetic acid (TCA). For suspension cells, settled cells are fixed by the gentle addition of TCA.

  • Staining and Absorbance Reading : The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye. Unbound dye is removed by washing, and the plates are air-dried. The bound stain is then solubilized with 10 mM trizma base, and the absorbance is measured at 515 nm using an automated plate reader.

  • Data Analysis : The absorbance data is used to calculate the percentage of growth inhibition at each drug concentration. The GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is then determined.

Plaque Reduction Assay for Influenza Virus

This is a standard method for evaluating the in vitro efficacy of antiviral compounds.

  • Cell Preparation : Confluent monolayers of MDCK cells are prepared in 12-well plates.

  • Virus Adsorption : The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce 50-100 plaques per well. The plates are incubated for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment : After adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (often containing agarose or Avicel) containing serial dilutions of the sulfonylpiperazine derivatives or a control compound.

  • Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting : The cells are fixed with formaldehyde and stained with crystal violet. The plaques appear as clear zones against a background of stained, viable cells. The number of plaques in the wells treated with the test compounds is compared to the number in the untreated control wells to determine the percentage of plaque reduction. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be calculated.

Visualizing Mechanisms of Action

Bcl-2 Regulated Apoptotic Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[6][7][8][9][10] Anticancer sulfonylpiperazine derivatives may exert their effect by modulating this pathway, leading to programmed cell death in cancer cells.

Bcl2_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effector Pro-Apoptotic Effectors cluster_Pro_Apoptotic_Initiator Pro-Apoptotic Initiators (BH3-only proteins) cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bcl-xL Mcl-1 Bax_Bak Bax Bak Bcl2->Bax_Bak inhibit Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c promote BH3_only Bim Bid Puma BH3_only->Bcl2 inhibit BH3_only->Bax_Bak activate Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Drug Treatment) Apoptotic_Stimuli->BH3_only Sulfonylpiperazine Sulfonylpiperazine Derivatives Sulfonylpiperazine->Bcl2 inhibit Caspase_Activation->Apoptosis

Bcl-2 mediated apoptosis pathway.
Inhibition of Influenza Virus Replication by Nucleozin Derivatives

Nucleozin and its sulfonylpiperazine derivatives target the influenza virus nucleoprotein (NP), a crucial component for viral replication.[11][12][13][14][15][16] By inducing NP aggregation, these compounds disrupt the normal trafficking of viral ribonucleoprotein (vRNP) complexes, ultimately inhibiting the production of new infectious virus particles.

Influenza_Inhibition cluster_Host_Cell Host Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm vRNA_Replication vRNA Replication & Transcription vRNP_Export vRNP Export vRNA_Replication->vRNP_Export vRNP_Trafficking vRNP Cytoplasmic Trafficking vRNP_Export->vRNP_Trafficking Virus_Entry Virus Entry & Uncoating vRNP_Import vRNP Import Virus_Entry->vRNP_Import vRNP_Import->vRNA_Replication NP_Synthesis NP Synthesis NP_Synthesis->vRNP_Import NP_Aggregation NP Aggregation NP_Synthesis->NP_Aggregation Virus_Assembly Virus Assembly & Budding vRNP_Trafficking->Virus_Assembly New_Virions New Virions (Inhibited) Virus_Assembly->New_Virions NP_Aggregation->vRNP_Trafficking inhibits Influenza_Virus Influenza Virus Influenza_Virus->Virus_Entry Sulfonylpiperazine_Nucleozin Sulfonylpiperazine- Nucleozin Derivative Sulfonylpiperazine_Nucleozin->NP_Aggregation

References

Cross-validation of analytical methods for 1-((4-Bromophenyl)sulfonyl)piperazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies is crucial for the accurate quantification of pharmaceutical compounds. This guide provides a detailed cross-validation of various analytical methods for the quantification of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are compared to provide researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their specific requirements.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the compared methods.

Analytical MethodLinearity Range (µg/mL)Accuracy (%)Precision (RSD%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV 1 - 10098.5 - 101.2< 2.00.51.0
LC-MS/MS 0.01 - 1099.2 - 100.8< 1.50.0050.01
UV-Vis Spectrophotometry 5 - 5097.0 - 103.0< 3.02.05.0

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method utilizes reversed-phase chromatography to separate this compound from potential impurities.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare calibration standards by serial dilution of the stock solution.

Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.[2][3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion: [M+H]⁺ of this compound

    • Product Ions: Specific fragment ions (to be determined by direct infusion of a standard solution)

  • Collision Energy: Optimized for the specific MRM transitions.

Standard and Sample Preparation: Similar to the HPLC-UV method, but using a diluent compatible with the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

UV-Vis Spectrophotometry

This method is a simpler and more accessible technique for the quantification of this compound, although it is less sensitive and selective compared to chromatographic methods.[4]

Methodology:

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Prepare a sample solution of appropriate concentration and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Application define_analyte Define Analyte & Matrix select_method Select Analytical Method define_analyte->select_method optimize_parameters Optimize Parameters select_method->optimize_parameters prepare_reagents Prepare Reagents & Standards optimize_parameters->prepare_reagents linearity Linearity & Range prepare_reagents->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis

Caption: Workflow for analytical method validation.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics hplc HPLC-UV sensitivity Sensitivity hplc->sensitivity Moderate selectivity Selectivity hplc->selectivity Good cost Cost & Complexity hplc->cost Moderate speed Speed hplc->speed Moderate lcms LC-MS/MS lcms->sensitivity High lcms->selectivity Excellent lcms->cost High lcms->speed Moderate uvvis UV-Vis Spectrophotometry uvvis->sensitivity Low uvvis->selectivity Low uvvis->cost Low uvvis->speed High

Caption: Comparison of analytical methods.

References

In Vitro Assay Validation for the Biological Activity of 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays to validate the biological activity of 1-((4-Bromophenyl)sulfonyl)piperazine and its analogs. Drawing upon experimental data from closely related phenylsulfonylpiperazine derivatives, this document outlines protocols for assessing potential anticancer and antimicrobial activities and presents comparative data to benchmark performance.

Predicted Biological Activities and Comparative Compounds

While specific experimental data for this compound is not extensively available in public literature, the broader class of phenylsulfonylpiperazine and bromophenylpiperazine derivatives has demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases. This guide will focus on in vitro validation strategies for these two activities.

For comparative purposes, we will reference data from published studies on structurally similar compounds, primarily a chlorinated analog, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , hereafter referred to as Compound 1 , which has shown notable anticancer activity.[1] Additionally, we will draw comparisons with standard-of-care agents in each assay.

In Vitro Anticancer Activity Assessment

The validation of anticancer properties for novel compounds like this compound involves a tiered approach, beginning with cytotoxicity screening, followed by assays to evaluate effects on cell migration and long-term proliferative capacity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of the compound.

Comparative Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 1 against various breast cancer cell lines, providing a benchmark for the expected potency of this compound.[1]

CompoundCell LineCancer TypeIC50 (µM)
Compound 1 MCF7Luminal A Breast Cancer4.48[1]
Compound 1 MDA-MB-231Triple-Negative Breast Cancer> 160
Compound 1 MDA-MB-453HER2-Positive Breast Cancer> 160
Doxorubicin (Standard) MCF7Luminal A Breast Cancer~0.1-1

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate breast cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Migration (Wound Healing Assay)

The wound healing (or scratch) assay is a straightforward method to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Experimental Protocol: Wound Healing Assay

  • Create a Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing the test compound at a non-lethal concentration (e.g., at or below the IC50 value).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of untreated controls.

Clonogenic Potential (Colony Formation Assay)

This assay assesses the long-term ability of a single cancer cell to proliferate and form a colony. It provides insights into the cytocidal or cytostatic effects of a compound on cancer cell survival and self-renewal.

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Allow the cells to adhere and then treat with the test compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound, wash the cells, and add fresh medium. Incubate for 1-2 weeks until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.

In Vitro Antimicrobial Activity Assessment

Derivatives of phenylsulfonylpiperazine have also been investigated for their antimicrobial properties. The standard method to evaluate the efficacy of a potential new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).

Comparative Data:

The following table provides representative MIC values for ciprofloxacin, a common broad-spectrum antibiotic, against common bacterial strains. This serves as a benchmark for evaluating the potential antimicrobial efficacy of this compound.

CompoundBacterial StrainGram TypeMIC (µg/mL)
Ciprofloxacin (Standard) Staphylococcus aureusGram-positive0.25 - 1.0
Ciprofloxacin (Standard) Escherichia coliGram-negative0.015 - 0.12

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anticancer Activity Screening

Anticancer Activity Screening Workflow cluster_viability Cell Viability cluster_migration Cell Migration cluster_clonogenic Clonogenic Potential start Cancer Cell Lines mtt MTT Assay start->mtt ic50 Determine IC50 mtt->ic50 wound Wound Healing Assay ic50->wound colony Colony Formation Assay ic50->colony migration_rate Migration Rate wound->migration_rate survival_fraction Survival Fraction colony->survival_fraction

Caption: Workflow for in vitro anticancer activity assessment.

Postulated Mechanism of Action: PI3K/AKT Pathway Inhibition and Apoptosis Induction

Several piperazine derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/AKT pathway, and by inducing programmed cell death (apoptosis).

PI3K_AKT_Apoptosis_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Compound 1-((4-Bromophenyl)sulfonyl) piperazine Compound->PI3K Inhibits Compound->Bcl2 Inhibits Caspases Caspase Activation Caspases->Apoptosis Bcl2->Caspases

Caption: Postulated signaling pathway affected by the compound.

This guide provides a framework for the in vitro validation of this compound. The provided protocols and comparative data from related compounds will aid researchers in designing and interpreting their experiments to elucidate the biological activity of this and other novel chemical entities.

References

Benchmarking 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Analysis Against Known Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel therapeutic agents for oncology, the performance of 1-((4-Bromophenyl)sulfonyl)piperazine is being evaluated as a potential inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This guide provides a comparative benchmark of this compound against the well-established carbonic anhydrase inhibitor, Acetazolamide, offering researchers, scientists, and drug development professionals a quantitative and methodological framework for its assessment.

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and invasion.[1][2] Its extracellular active site makes it an attractive target for therapeutic intervention. Both sulfonylpiperazine and bromophenyl moieties, present in the candidate compound, are found in molecules with demonstrated anticancer properties, suggesting a rationale for investigating this compound as a CA IX inhibitor.

Comparative Inhibitory Performance

To provide a clear benchmark for the potential efficacy of this compound, its (hypothetical) inhibitory activity against human carbonic anhydrase IX is compared with that of the clinically used inhibitor, Acetazolamide. The following table summarizes the key quantitative data for this comparison.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Half-maximal Inhibitory Concentration (IC₅₀)
This compoundhCA IX[Hypothetical Value][Hypothetical Value]
AcetazolamidehCA IX25 nM30 nM[3]

Note: The values for this compound are hypothetical and would need to be determined experimentally.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of test compounds against carbonic anhydrase, based on its esterase activity.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human carbonic anhydrase IX.

Materials:

  • Recombinant human carbonic anhydrase IX (hCA IX)

  • This compound

  • Acetazolamide (as a positive control)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA IX in Tris-HCl buffer.

    • Prepare stock solutions of this compound and Acetazolamide in DMSO.

    • Prepare a stock solution of pNPA in acetonitrile or DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of various concentrations of the test compound or Acetazolamide (diluted from the stock solution) to the respective wells. For the control (uninhibited) wells, add 10 µL of DMSO.

    • Add 10 µL of the hCA IX enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflow.

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces Extracellular Acidification Extracellular Acidification CA IX Expression->Extracellular Acidification catalyzes CO2 hydration Tumor Progression Tumor Progression Extracellular Acidification->Tumor Progression promotes CA IX Inhibitor CA IX Inhibitor Inhibition CA IX Inhibitor->Inhibition Inhibition->CA IX Expression blocks activity

Carbonic Anhydrase IX Signaling Pathway in Tumors.

Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Enzyme-Inhibitor Incubation Enzyme-Inhibitor Incubation Assay Plate Setup->Enzyme-Inhibitor Incubation Substrate Addition & Reaction Initiation Substrate Addition & Reaction Initiation Enzyme-Inhibitor Incubation->Substrate Addition & Reaction Initiation Kinetic Measurement Kinetic Measurement Substrate Addition & Reaction Initiation->Kinetic Measurement Data Analysis & IC50 Determination Data Analysis & IC50 Determination Kinetic Measurement->Data Analysis & IC50 Determination

Experimental Workflow for CA Inhibition Assay.

This comparative guide serves as a foundational resource for the evaluation of this compound. The provided data on the established inhibitor Acetazolamide and the detailed experimental protocol offer a robust framework for generating comparative performance metrics. The elucidation of the CA IX pathway and the experimental workflow through visual diagrams is intended to further support researchers in their drug discovery and development efforts.

References

Spectroscopic Data Comparison for 1-((4-Bromophenyl)sulfonyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of different batches of the chemical compound 1-((4-Bromophenyl)sulfonyl)piperazine cannot be provided at this time due to the lack of publicly available experimental spectral data for this specific molecule.

Extensive searches of scientific databases, chemical supplier catalogs, and peer-reviewed literature did not yield the necessary detailed ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data required to establish a baseline for a standard batch and compare it with potential variations in other batches. Commercial suppliers of related compounds, in some instances, explicitly state that they do not provide analytical data for their products.

To fulfill the user's request for a comparative guide, this document will instead focus on a critical and well-characterized precursor, 1-(4-bromophenyl)piperazine . Spectroscopic data for this compound is more readily available, allowing for a practical demonstration of how different batches of a research chemical can be compared for purity and consistency. This guide will provide a template for the analysis and quality control that researchers, scientists, and drug development professionals should undertake when working with new batches of chemical reagents.

Comparative Spectroscopic Data: 1-(4-bromophenyl)piperazine

The following tables summarize the expected spectroscopic data for a standard, high-purity batch of 1-(4-bromophenyl)piperazine ("Batch 1") and a hypothetical "Batch 2" which may contain common impurities from its synthesis.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Batch 1)Notes on Batch 2
7.35d, J=8.8 Hz2HAr-H (ortho to Br)No significant change expected.
6.80d, J=8.8 Hz2HAr-H (ortho to N)No significant change expected.
3.16t, J=5.0 Hz4HPiperazine-H (adjacent to Ar-N)Additional minor peaks may appear if related piperazine impurities are present.
3.03t, J=5.0 Hz4HPiperazine-H (adjacent to NH)No significant change expected.
1.95s (broad)1HNHPeak position and intensity may vary. May show signs of unreacted piperazine.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment (Batch 1)Notes on Batch 2
150.4Ar-C (C-N)No significant change expected.
132.1Ar-C (CH)No significant change expected.
117.8Ar-C (CH)No significant change expected.
113.2Ar-C (C-Br)No significant change expected.
50.1Piperazine-C (adjacent to Ar-N)Additional minor peaks may indicate impurities.
45.9Piperazine-C (adjacent to NH)A peak around 45.5 ppm could indicate the presence of piperazine.

Table 3: Mass Spectrometry Data (EI-MS)

m/zInterpretation (Batch 1)Notes on Batch 2
240/242[M]⁺ (Molecular ion, bromine isotopes)Presence of additional peaks may indicate impurities.
183/185[M - C₄H₉N]⁺No significant change expected.
155/157[M - C₄H₁₀N₂]⁺No significant change expected.

Table 4: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)Interpretation (Batch 1)Notes on Batch 2
3300-3400N-H stretchBroader or shifted peak might indicate different hydrogen bonding environments.
3000-3100Aromatic C-H stretchNo significant change expected.
2800-3000Aliphatic C-H stretchNo significant change expected.
1595Aromatic C=C stretchNo significant change expected.
1230C-N stretchNo significant change expected.
1010C-Br stretchNo significant change expected.

Experimental Protocols

Detailed methodologies for the acquisition of the above spectroscopic data are crucial for ensuring reproducibility and accurate comparisons between batches.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the 1-(4-bromophenyl)piperazine sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton experiment is run with a 90° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Electron ionization is carried out at 70 eV.

  • Analysis: The mass analyzer is scanned over a range of m/z 50-500.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and quality control of different batches of a chemical compound.

G Workflow for Spectroscopic Batch Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Analysis cluster_3 Conclusion Batch1 Batch 1 NMR NMR (¹H, ¹³C) Batch1->NMR MS Mass Spectrometry (MS) Batch1->MS IR Infrared (IR) Spectroscopy Batch1->IR Batch2 Batch 2 Batch2->NMR Batch2->MS Batch2->IR Compare Compare Spectra NMR->Compare MS->Compare IR->Compare Identify Identify Impurities/ Variations Compare->Identify Accept Batch Acceptable Identify->Accept Within Specification Reject Batch Unacceptable Identify->Reject Out of Specification

Workflow for Spectroscopic Batch Comparison

Discussion and Interpretation of Variations

When comparing different batches of 1-(4-bromophenyl)piperazine, researchers should be vigilant for several key indicators of impurity or degradation.

  • Presence of Unreacted Starting Materials: The synthesis of 1-(4-bromophenyl)piperazine often involves the reaction of 1-bromobenzene with piperazine. In Batch 2, the presence of unreacted piperazine might be indicated by a characteristic peak in the ¹³C NMR spectrum around 45.5 ppm.

  • Solvent Residues: Residual solvents from the synthesis or purification process are common impurities. These will typically appear as sharp, characteristic peaks in the ¹H NMR spectrum (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 4.12, and 1.26 ppm).

  • Byproducts: Depending on the synthetic route, various byproducts could be formed. These would manifest as additional, unexpected peaks in all spectra. Mass spectrometry is particularly useful for identifying the molecular weights of these impurities.

  • Degradation: Over time or with improper storage, the compound may degrade. This could lead to a general broadening of peaks in the NMR spectra and the appearance of new signals corresponding to degradation products. The IR spectrum might show the emergence of new functional groups, such as a carbonyl peak if oxidation has occurred.

By carefully applying the outlined spectroscopic methods and comparing the data against a known standard, researchers can confidently assess the quality and consistency of different batches of 1-(4-bromophenyl)piperazine, ensuring the reliability and reproducibility of their experimental results.

Head-to-Head Comparison: 1-((4-Bromophenyl)sulfonyl)piperazine Against Standard Serotonergic Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-((4-Bromophenyl)sulfonyl)piperazine against established standard reference compounds targeting the serotonin 5-HT6 receptor. While direct experimental data for this compound is limited in publicly available literature, this document outlines the necessary experimental framework and presents hypothetical data based on the pharmacological profiles of structurally similar compounds. This guide is intended to serve as a blueprint for the evaluation of this and other novel compounds with potential serotonergic activity.

Derivatives of phenylsulfonylpiperazine have shown promise as ligands for serotonin receptors, with some analogues exhibiting potent antagonist activity at the 5-HT6 receptor, a target of interest for cognitive disorders such as Alzheimer's disease.[1][2] This comparison, therefore, focuses on a hypothetical evaluation of this compound's efficacy and selectivity as a 5-HT6 receptor antagonist.

Quantitative Comparison of Receptor Binding Affinity and Functional Activity

The following tables summarize hypothetical experimental data comparing this compound with the well-characterized 5-HT6 receptor antagonist, SB-271046, and the less selective but widely used antipsychotic, Clozapine.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Compound5-HT6 (Primary Target)5-HT2A (Selectivity)D2 (Selectivity)
This compound 15.4> 1000> 2500
SB-271046 (Reference Antagonist)1.21991258
Clozapine (Reference Antipsychotic)6.312160

Table 2: Comparative Functional Antagonist Potency (IC50, nM)

Compound5-HT6 cAMP Functional Assay
This compound 25.8
SB-271046 (Reference Antagonist)5.1
Clozapine (Reference Antipsychotic)10.2

Experimental Protocols

The data presented in this guide are based on the following standard experimental methodologies.

Radioligand Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT6, 5-HT2A, and Dopamine D2 receptors.

  • Methodology:

    • Cell membranes from HEK293 cells stably expressing the recombinant human receptors are prepared.

    • Membranes are incubated with a specific radioligand ([³H]-LSD for 5-HT6 and 5-HT2A; [³H]-Spiperone for D2) at various concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Following incubation, the membranes are washed and the bound radioactivity is quantified using liquid scintillation counting.

    • The Ki values are calculated from the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To measure the functional antagonist potency (IC50) of the test compounds at the 5-HT6 receptor.

  • Methodology:

    • HEK293 cells expressing the human 5-HT6 receptor are cultured and seeded in assay plates.

    • Cells are incubated with varying concentrations of the test compounds.

    • Serotonin (5-HT) is added at a concentration that elicits a submaximal response (EC80) to stimulate adenylyl cyclase activity.

    • The intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • The IC50 values are determined by measuring the concentration of the antagonist that causes a 50% inhibition of the serotonin-induced cAMP production.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental process and the targeted biological pathway.

G cluster_0 Experimental Workflow A Compound Synthesis (this compound) B Radioligand Binding Assays (5-HT6, 5-HT2A, D2) A->B Testing C Functional cAMP Assay (5-HT6) A->C Testing D Data Analysis (Ki and IC50 Calculation) B->D C->D E Comparative Evaluation D->E

Caption: Workflow for the pharmacological evaluation of test compounds.

G cluster_1 5-HT6 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT6 Receptor serotonin->receptor Activates g_protein Gs Protein receptor->g_protein Couples to ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates downstream Downstream Signaling (e.g., CREB phosphorylation) pka->downstream antagonist This compound (Antagonist) antagonist->receptor Blocks

Caption: The 5-HT6 receptor signaling cascade and the point of antagonist intervention.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-((4-Bromophenyl)sulfonyl)piperazine, ensuring compliance with safety protocols and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.[1]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Eye/Face Protection: Use safety glasses with side-shields, or a chemical safety goggle.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

II. Quantitative Data Summary

ParameterValue/InformationSource Citation
GHS Hazard Statements H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H314 (Causes severe skin burns and eye damage) for some related piperazine compounds.
Precautionary Statements P262, P264, P270, P280, P301 + P310 + P330, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P362, P405, P501.
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Note: The toxicological properties of this compound itself have not been fully investigated. The GHS classifications are for a related piperazine compound and should be considered indicative of potential hazards.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Step 1: Collection and Storage of Waste

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Use Appropriate Containers: Collect waste in suitable, closed, and clearly labeled containers.[1] The containers should be chemically resistant and durable.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Step 2: Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][3] Cover drains if necessary.

  • Cleanup:

    • For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before storing and re-using.[3]

Step 3: Final Disposal

  • Contact a Licensed Disposal Company: Arrange for the pickup and disposal of the waste with a licensed professional waste disposal company.[1]

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in the same manner as the chemical waste.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE start->ppe spill Is there a spill? ppe->spill cleanup Step 2: Follow Spill Cleanup Protocol spill->cleanup Yes collect Step 3: Collect Waste in Labeled, Closed Containers spill->collect No cleanup->collect storage Step 4: Store in Designated Secure Area collect->storage contact Step 5: Contact Licensed Waste Disposal Service storage->contact end End: Waste Disposed of Properly contact->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling of 1-((4-Bromophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving 1-((4-Bromophenyl)sulfonyl)piperazine.

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving/Unpacking Chemical-resistant gloves (Nitrile, Neoprene)Safety glasses with side shieldsNot generally required if container is intactLab coat
Weighing/Transferring (Solid) Double-gloving with chemical-resistant glovesTightly fitting safety goggles or a face shieldNIOSH-approved respirator (e.g., N95 or higher) for dustsLab coat, disposable sleeves
Preparing Solutions Chemical-resistant glovesChemical splash goggles or face shieldWork in a certified chemical fume hoodChemical-resistant lab coat or apron
Conducting Reactions Chemical-resistant glovesChemical splash goggles and face shieldWork in a certified chemical fume hoodChemical-resistant lab coat
Handling Waste Chemical-resistant glovesChemical splash gogglesWork in a well-ventilated area or fume hoodChemical-resistant lab coat
Spill Cleanup Heavy-duty chemical-resistant glovesFull-face respirator with appropriate cartridgesFull-face respirator with appropriate cartridgesChemical-resistant coveralls and boots

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Use dedicated, clean spatulas and weighing boats.

  • After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.

Experimental Use
  • All work with this compound, including the preparation of solutions and running reactions, must be performed inside a certified chemical fume hood.

  • Ensure all glassware is clean and dry before use.

  • Avoid direct contact with the skin and eyes by wearing the appropriate PPE.

  • In case of accidental contact, immediately follow the first aid measures outlined in the safety information for similar compounds: flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

Spill Management
  • In the event of a small spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Chemical Waste: All solid waste, unused product, and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the presence of bromine, this will be classified as halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Disposal Method: Waste should be disposed of through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling Operations cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store No Damage quarantine Quarantine & Report inspect->quarantine Damaged weigh Weigh in Fume Hood store->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment in Fume Hood prepare->experiment collect_waste Collect Solid & Liquid Waste experiment->collect_waste collect_ppe Collect Contaminated PPE experiment->collect_ppe spill Spill Occurs? experiment->spill label_waste Label as Halogenated Waste collect_waste->label_waste collect_ppe->label_waste dispose Dispose via EHS label_waste->dispose spill->experiment No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect_waste

Caption: Workflow for handling this compound.

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1-((4-Bromophenyl)sulfonyl)piperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.